molecular formula C12H8FNO B135031 6-(4-Fluorophenyl)nicotinaldehyde CAS No. 135958-93-9

6-(4-Fluorophenyl)nicotinaldehyde

Cat. No.: B135031
CAS No.: 135958-93-9
M. Wt: 201.2 g/mol
InChI Key: WESBCTRYJPEULH-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)nicotinaldehyde (CAS 135958-93-9) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound, with the molecular formula C12H8FNO and a molecular weight of 201.20, features a nicotinaldehyde core substituted with a 4-fluorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules . The primary research value of this compound lies in its role as a key precursor in the preparation of nicotinaldehyde derivatives, as outlined in various synthetic patents . The incorporation of a fluorine atom is a strategic modification in drug discovery, as it can profoundly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . Fluorinated pyridines, in particular, are recognized as privileged scaffolds in the development of active ingredients; over 20 agrochemicals and multiple pharmaceuticals containing the trifluoromethylpyridine (TFMP) moiety have been commercialized, underscoring the importance of fluorinated pyridine intermediates in industrial research and development . As a bifunctional molecule containing both an aldehyde and a fluorinated aryl system, this compound is a valuable substrate for a wide range of chemical transformations, including condensation, nucleophilic addition, and metal-catalyzed cross-coupling reactions, to generate diverse compound libraries for biological screening. Researchers are advised to handle this product according to good laboratory practices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESBCTRYJPEULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600229
Record name 6-(4-Fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135958-93-9
Record name 6-(4-Fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 6-(4-fluorophenyl)nicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol, expected outcomes, and the necessary reagents and conditions.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The synthesis of such biaryl compounds is a critical step in the drug discovery and development process. This guide focuses on the most efficient and widely used method for its preparation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high yields and excellent functional group tolerance, making it a preferred method for constructing carbon-carbon bonds between aromatic rings.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and efficient synthesis of this compound involves the Suzuki-Miyaura cross-coupling of a 6-halonicotinaldehyde with (4-fluorophenyl)boronic acid. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine and phenyl rings.

The general reaction scheme is as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products R1 6-Halonicotinaldehyde (X = Br, Cl) catalyst Pd Catalyst Base, Solvent R1->catalyst + R2 (4-Fluorophenyl)boronic acid R2->catalyst + P1 This compound catalyst->P1 Suzuki Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles
ReagentRoleCommon Examples
6-Halonicotinaldehyde Electrophilic coupling partner6-Bromonicotinaldehyde, 6-Chloronicotinaldehyde
(4-Fluorophenyl)boronic acid Nucleophilic coupling partnerCommercially available
Palladium Catalyst Facilitates the catalytic cycleTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos)
Base Activates the boronic acidPotassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)
Solvent Provides the reaction mediumDioxane/Water, Toluene/Water, Dimethylformamide (DMF)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies for similar substrates.

Materials:

  • 6-Bromonicotinaldehyde

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add 6-bromonicotinaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • The reaction mixture is heated to 90-100 °C and stirred vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reaction Workflow

Experimental_Workflow A 1. Combine Reactants & Base B 2. Inert Atmosphere A->B C 3. Add Catalyst B->C D 4. Add Solvent C->D E 5. Heat & Stir D->E F 6. Monitor Reaction E->F G 7. Work-up F->G Reaction Complete H 8. Purification G->H I Final Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for Suzuki-Miyaura cross-coupling reactions to form 6-arylnicotinaldehydes. The data is compiled from analogous reactions reported in the literature and represents expected outcomes for the synthesis of this compound.

ParameterValue
Yield 70-95%
Purity (post-chromatography) >98%
Reaction Time 12-24 hours
Reaction Temperature 90-100 °C

Alternative Synthesis Pathway: Stille Cross-Coupling

While the Suzuki-Miyaura coupling is generally preferred due to the lower toxicity of boron-based reagents, the Stille cross-coupling presents a viable alternative. This method involves the reaction of a 6-halonicotinaldehyde with a (4-fluorophenyl)stannane reagent, also catalyzed by a palladium complex.

The general reaction scheme is as follows:

Stille_Coupling cluster_reactants Reactants cluster_products Products R1 6-Halonicotinaldehyde (X = Br, Cl, I) catalyst Pd Catalyst Ligand, Solvent R1->catalyst + R2 (4-Fluorophenyl)stannane R2->catalyst + P1 This compound catalyst->P1 Stille Coupling

Caption: General scheme of the Stille cross-coupling reaction.

The main drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.

Biological Context and Significance

Substituted nicotinaldehyde derivatives are important pharmacophores and intermediates in the synthesis of a wide range of biologically active compounds. While specific biological data for this compound is not extensively published, related 6-aryl-pyridine structures have shown a variety of activities, including but not limited to:

  • Anticancer agents: The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.

  • Anti-inflammatory agents: Certain pyridine derivatives have demonstrated anti-inflammatory properties.

  • Agrochemicals: Substituted pyridines are also utilized in the development of fungicides and insecticides.

The synthesis of this compound provides a key building block for the exploration of new chemical entities with potential therapeutic or agrochemical applications. Further derivatization of the aldehyde functional group allows for the introduction of diverse pharmacophores, enabling the generation of compound libraries for high-throughput screening.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as the most effective and practical method for the synthesis of this compound on a laboratory and potentially industrial scale. The reaction is robust, high-yielding, and tolerant of various functional groups. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for further chemical exploration and the development of novel bioactive molecules.

In-Depth Technical Guide: 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Publicly Available Data

Following a comprehensive review of scientific literature and publicly accessible databases, it has been determined that there is a significant lack of specific information regarding the mechanism of action, quantitative biological data, and detailed experimental protocols for the compound 6-(4-Fluorophenyl)nicotinaldehyde. While research exists on structurally related compounds, such as other substituted phenyl-pyridine derivatives, this information cannot be directly extrapolated to delineate the precise biological profile of this compound.

The core requirements of this technical guide—including the summarization of quantitative data into structured tables, provision of detailed experimental methodologies, and the creation of signaling pathway diagrams—cannot be fulfilled at this time due to the absence of specific published research on this molecule.

Potential Areas of Investigation Based on Structural Analogs

Although specific data is unavailable for this compound, the broader class of phenyl-pyridine and related heterocyclic compounds has been investigated for various therapeutic applications. Research into these analogous structures may provide a foundational hypothesis for the potential biological activities of this compound.

Compounds with a 6-phenylnicotinaldehyde scaffold are often explored for their potential as:

  • Enzyme Inhibitors: The pyridine and phenyl rings can interact with the active sites of various enzymes. Depending on the specific substitutions, these interactions can lead to the inhibition of key cellular processes.

  • Receptor Modulators: The nitrogen atom in the pyridine ring and the overall electronic properties of the molecule could allow it to bind to cell surface or intracellular receptors, thereby modulating signaling pathways.

  • Anticancer Agents: Many pyridine-containing compounds have been investigated for their cytotoxic effects on cancer cell lines. The proposed mechanisms often involve the inhibition of kinases, interference with DNA replication, or induction of apoptosis. For instance, various substituted purine and pyridine derivatives have shown activity against cancer cell lines by targeting specific kinases or signaling pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally similar compounds, one could hypothesize that this compound might interact with common signaling pathways implicated in cell growth, proliferation, and survival. A hypothetical workflow for investigating such interactions is presented below.

G cluster_in_vitro In Vitro Screening cluster_pathway Pathway Analysis cluster_in_vivo In Vivo Validation Compound Compound Kinase_Panel Kinase Panel Screening Compound->Kinase_Panel Cell_Lines Cancer Cell Line Panel Compound->Cell_Lines Identified_Target Identified Protein Target(s) Kinase_Panel->Identified_Target Identifies potential kinase targets Target_Identification Target Identification (e.g., Affinity Chromatography) Cell_Lines->Target_Identification Target_Identification->Identified_Target Confirms direct binding partners Western_Blot Western Blot Analysis (Phospho-proteins) Identified_Target->Western_Blot Gene_Expression Gene Expression Profiling (RNA-Seq) Identified_Target->Gene_Expression Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Validates pathway modulation Gene_Expression->Xenograft_Model Identifies downstream effects Pharmacokinetics Pharmacokinetic Studies Xenograft_Model->Pharmacokinetics Efficacy_Studies Tumor Growth Inhibition Xenograft_Model->Efficacy_Studies

The Ascendant Therapeutic Potential of 6-(4-Fluorophenyl)nicotinaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, derivatives of 6-(4-Fluorophenyl)nicotinaldehyde are emerging as a promising area of investigation, demonstrating significant potential across various biological activities. The incorporation of a fluorophenyl group at the 6-position of the pyridine ring, combined with the reactive aldehyde at the 3-position, provides a unique molecular framework for the development of novel drug candidates. This technical guide synthesizes the current understanding of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties, and provides detailed experimental methodologies to facilitate further research and development.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a halogenated pyridine, such as 6-chloronicotinaldehyde, and a boronic acid, in this case, 4-fluorophenylboronic acid. The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_derivatives Further Derivatization 6-halonicotinaldehyde 6-Halonicotinaldehyde (X = Cl, Br, I) Reaction_Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) 6-halonicotinaldehyde->Reaction_Conditions 4-fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4-fluorophenylboronic_acid->Reaction_Conditions This compound This compound Reaction_Conditions->this compound Derivatives Schiff Bases Chalcones Azlactones Etc. This compound->Derivatives Condensation Reactions

Caption: Synthetic workflow for this compound and its derivatives.

Anticancer Activity

While specific data for this compound derivatives are limited in the public domain, the broader class of pyridine and fluorophenyl-containing compounds has demonstrated significant anticancer activity. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cellular signaling pathways, and induction of apoptosis.

One of the key targets for pyridine derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of VEGFR-2 can effectively starve tumors and inhibit their growth.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Derivative 6-(4-Fluorophenyl) nicotinaldehyde Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines. It is important to note that these are analogues and not direct derivatives of this compound, but they provide valuable insights into the potential efficacy of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridine-urea 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
Pyridine-urea 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
Pyridine-chalcone 1A549 (Lung)Potent[2]
Pyrido[2,1-b] quinazoline 1A549 & NCI-H460 (Lung)High[2]
Thiazolyl pyridine 3aA549 (Lung)5.988 ± 0.12[3]
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine 23kFLT3 Kinase0.011[4]
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine 23kCDK4 Kinase0.007[4]

Antimicrobial Activity

Derivatives of nicotinaldehyde have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the fluorophenyl group can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell walls.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several nicotinaldehyde and nicotinonitrile derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
DMPNPseudomonas aeruginosa1.56 - 49.2[5]
DMPNBacillus chungangensis1.56 - 49.2[5]
BrPNPseudomonas aeruginosa1.56 - 49.2[5]
BrPNBacillus chungangensis1.56 - 49.2[5]
3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-oneS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrumPotent[6]

Experimental Protocols

Synthesis of this compound (General Suzuki Coupling Protocol)

Materials:

  • 6-Chloronicotinaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

In Vitro Anticancer Activity: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data on related pyridine compounds strongly suggest potential for significant anticancer and antimicrobial activities. This technical guide provides a foundation for researchers to build upon, offering established synthetic routes and detailed protocols for biological evaluation. Further investigation into the synthesis and screening of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential and identify lead candidates for further preclinical and clinical development.

References

The Discovery and Synthesis of Novel Nicotinamide Analogs: A Technical Guide to PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a prominent class of nicotinamide analogs: Poly(ADP-ribose) polymerase (PARP) inhibitors. Focusing on the first-in-class inhibitor Olaparib, this document details its mechanism of action, synthetic pathways, quantitative biological data, and the experimental protocols essential for its characterization.

Introduction: Nicotinamide, NAD+, and the Rise of PARP Inhibition

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. It is a constituent of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular metabolism and redox reactions. Beyond its metabolic functions, NAD+ is a critical substrate for several enzyme families, including the Poly(ADP-ribose) polymerases (PARPs).

PARP1, the most abundant of the PARP enzymes, is a key player in DNA repair. It acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[1][2]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can stall replication forks, leading to the formation of DSBs that are lethal to the HR-deficient cell.

This dependency creates a therapeutic window known as "synthetic lethality." By inhibiting PARP with a nicotinamide-mimicking small molecule, SSBs accumulate, leading to the collapse of replication forks and the formation of DSBs. In BRCA-deficient tumors, these DSBs cannot be repaired, resulting in selective cancer cell death, while normal cells with functional HR can tolerate the PARP inhibition.[3][4] Olaparib was the first PARP inhibitor to receive FDA approval, validating this therapeutic strategy.[5]

Synthesis of Olaparib: A Representative Nicotinamide Analog

The synthesis of Olaparib has evolved from initial medicinal chemistry routes to more scalable and efficient manufacturing processes. The original route, designed for analog synthesis, prominently features a Horner-Wadsworth-Emmons reaction to construct a key intermediate.[6]

Synthetic Workflow

The following diagram illustrates a common synthetic workflow for Olaparib, highlighting the key transformations.

G A 2-Formylbenzoic acid B Phosphonate Intermediate A->B + (MeO)2P(O)H D Olefin Intermediate B->D Horner-Wadsworth-Emmons Reaction C 3-Cyano-4-fluorobenzaldehyde C->D E Phthalazinone Intermediate (Key Intermediate 5) D->E 1. NaOH (Hydrolysis) 2. N2H4 (Cyclization) F Boc-Protected Amide E->F + Boc-piperazine (Amide Coupling) G Piperazine Amide F->G HCl (Deprotection) H Olaparib G->H + Cyclopropanecarbonyl chloride (Acylation)

Medicinal chemistry synthetic workflow for Olaparib.

Quantitative Biological Data

Olaparib is a potent inhibitor of both PARP1 and PARP2 enzymes. Its efficacy is demonstrated by low nanomolar IC50 values in enzymatic assays and selective cytotoxicity towards cancer cell lines with BRCA mutations.

Parameter Target / Cell Line Value Reference(s)
IC50 (Enzymatic) PARP1~0.5 - 1 nM[3][7]
PARP2~0.2 - 0.3 nM[3][7]
IC50 (Cell-based) Capan-1 (BRCA2 mutated)~0.01 - 0.1 µM[8]
PEO1 (BRCA2 mutated)~1.2 µM[8]
MDA-MB-231 (BRCA proficient)>10 µM[8]
BxPC-3 (BRCA proficient)>10 µM[8]

Experimental Protocols

Protocol 1: Synthesis of Olaparib via Horner-Wadsworth-Emmons Route

This protocol is a representative synthesis of the key phthalazinone intermediate (5) and its subsequent conversion to Olaparib, based on published medicinal chemistry routes.[5][6]

Step 1: Synthesis of Phosphonate Intermediate (2)

  • To a solution of 2-formylbenzoic acid (1.0 eq) in a suitable solvent, add dimethylphosphite (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude phosphonate intermediate, which can be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction to form Olefin (4)

  • Dissolve the phosphonate intermediate (2) (1.0 eq) and 4-fluoro-3-formylbenzonitrile (3) (1.0 eq) in an anhydrous solvent such as THF or 1,4-dioxane.

  • Add a base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the olefin intermediate (4) as a mixture of E/Z isomers.

Step 3: Hydrolysis and Cyclization to Phthalazinone (5)

  • Dissolve the olefin intermediate (4) (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux (approx. 90 °C) for 2-4 hours to facilitate nitrile hydrolysis.

  • Cool the reaction mixture slightly and add hydrazine hydrate (N2H4·H2O) (2.0-3.0 eq).

  • Continue to heat at reflux for an additional 12-18 hours.

  • Cool the reaction to room temperature and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the key phthalazinone intermediate (5).

Step 4: Final Assembly of Olaparib (8)

  • Couple the phthalazinone intermediate (5) with N-Boc-piperazine using a standard peptide coupling agent like HBTU or HATU in a solvent such as DMF or DMAc.[6][9]

  • Remove the Boc protecting group using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid).

  • Acylate the resulting free piperazine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield Olaparib.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: PARP1 Enzymatic Inhibition Assay

This protocol describes a general method for determining the IC50 of an inhibitor against PARP1 using a commercially available assay system that detects the product of the PARP reaction, poly(ADP-ribose).[10]

Materials:

  • Recombinant human PARP1 enzyme

  • NAD+ (substrate)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Test compound (Olaparib or novel analog)

  • Detection reagents (specific to the kit, e.g., Transcreener® pADPr PARP Assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Add PARP1 enzyme and activated DNA to all wells except the "no enzyme" control.

  • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding NAD+.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and proceed with detection according to the assay kit manufacturer's instructions (e.g., by adding coupling enzymes and a fluorescent tracer).

  • Read the plate on a suitable microplate reader (e.g., for fluorescence polarization).

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability (Cytotoxicity) Assay in BRCA-Deficient Cells

This protocol details a method for assessing the cytotoxic effect of Olaparib on BRCA-deficient versus proficient cells using an MTT assay.[8]

Materials:

  • BRCA-deficient cell line (e.g., Capan-1) and BRCA-proficient cell line (e.g., BxPC-3)

  • Complete cell culture medium

  • Olaparib

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Olaparib in complete culture medium. A typical concentration range could be from 0.01 µM to 50 µM.

  • Remove the medium from the cells and replace it with 100 µL of the medium containing the various Olaparib concentrations. Include vehicle-only (DMSO) controls.

  • Incubate the plates for 72-120 hours.

  • Viability Measurement: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract background absorbance. Normalize the absorbance of treated wells to the vehicle control wells (100% viability). Plot the normalized viability against the log of Olaparib concentration and calculate the IC50 value using non-linear regression.

Mechanism of Action: PARP1 and Synthetic Lethality

The therapeutic efficacy of Olaparib in BRCA-mutated cancers is a prime example of synthetic lethality. The following diagram illustrates this critical signaling pathway and the mechanism of PARP inhibition.

G cluster_0 Normal Cell (BER Pathway) cluster_1 BRCA-Deficient Cell + Olaparib A DNA Single-Strand Break (SSB) B PARP1 Recruitment A->B C PARylation B->C D Recruitment of BER Machinery (e.g., XRCC1) C->D E SSB Repair D->E F Cell Survival E->F G DNA Single-Strand Break (SSB) H PARP1 Binds G->H J PARP Trapping & Inhibition of PARylation H->J I Olaparib (PARP Inhibitor) I->J K Unrepaired SSB J->K L Replication Fork Collapse K->L M DNA Double-Strand Break (DSB) L->M N Deficient HR Repair (BRCA1/2 Mutation) M->N O Apoptosis N->O

Synthetic lethality via PARP1 inhibition in BRCA-deficient cells.

References

Spectroscopic Data Guide for 6-(4-Fluorophenyl)nicotinaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(4-Fluorophenyl)nicotinaldehyde. Due to the limited availability of published experimental spectra for the target compound, this guide presents a combination of predicted data and experimental data for structurally similar compounds. This approach allows for a foundational validation of the expected spectroscopic characteristics.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ ppm) for this compoundExperimental Chemical Shift (δ ppm) for 4-Fluorobenzaldehyde[1][2]
Aldehyde-H~9.9 - 10.19.97 (s, 1H)
Pyridine-H (ortho to aldehyde)~8.8 - 9.0-
Pyridine-H (meta to aldehyde)~8.0 - 8.2-
Pyridine-H (ortho to fluoro-phenyl)~7.8 - 8.0-
Phenyl-H (ortho to F)~7.9 - 8.1 (m)7.98 – 7.85 (m, 2H)
Phenyl-H (meta to F)~7.2 - 7.4 (m)7.26 – 7.16 (m, 2H)
Table 2: ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ ppm) for this compoundExperimental Chemical Shift (δ ppm) for 4-Fluorobenzaldehyde[1][3]
C=O (Aldehyde)~190 - 192190.5
C-F (Phenyl)~165 - 168 (d, J ≈ 250-260 Hz)166.5 (d, J = 256.7 Hz)
C-H (Phenyl, ortho to F)~132 - 134 (d, J ≈ 9-10 Hz)132.2 (d, J = 9.7 Hz)
C-H (Phenyl, meta to F)~115 - 117 (d, J ≈ 22-23 Hz)116.4 (d, J = 22.3 Hz)
C-ipso (Phenyl, attached to Pyridine)~132 - 134132.8 (d, J = 9.5 Hz)
Pyridine Carbons~120 - 160-
Table 3: Infrared (IR) Spectroscopy Data
Functional GroupVibrationPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 4-Fluorobenzaldehyde[4][5][6]
C=O (Aldehyde)Stretch~1700 - 1710~1700
C-H (Aldehyde)Stretch~2820 and ~2720~2820 and ~2720
C-F (Aromatic)Stretch~1220 - 1240~1230
C=C (Aromatic)Stretch~1600, ~1500~1600, ~1585, ~1510
C-H (Aromatic)Stretch>3000>3000
Table 4: Mass Spectrometry Data
CompoundIonization ModePredicted m/z [M+H]⁺Experimental m/z for 4-Fluorobenzaldehyde[7][8]
This compoundESI216.0663124.03 (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.[9][10]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[9]

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay: 1-2 seconds.[11]

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096 scans.

  • Spectral Width: 0 to 220 ppm.

  • Relaxation Delay: 2-5 seconds.[12]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates.[13][14]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[15]

Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).[15]

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is a common instrument for this type of analysis.[17][18]

Parameters (ESI):

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 300-350 °C.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.[19][20]

Visualizations

The following diagrams illustrate key conceptual workflows in spectroscopic analysis.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Compound Compound of Interest Dissolution Dissolution in Solvent Compound->Dissolution Transfer Transfer to Sample Holder Dissolution->Transfer Spectrometer Spectrometer (NMR, IR, or MS) Transfer->Spectrometer RawData Generation of Raw Data (FID, Interferogram, or Mass Spectrum) Spectrometer->RawData Transformation Fourier Transform / Data Conversion RawData->Transformation Analysis Spectral Analysis (Peak Picking, Integration, etc.) Transformation->Analysis Structure Structural Elucidation / Verification Analysis->Structure

Caption: Workflow of Spectroscopic Analysis.

NMR_Signaling_Pathway Conceptual Pathway of NMR Signal Generation B0 Applied Magnetic Field (B₀) Nuclei Aligned Nuclear Spins B0->Nuclei RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse Perturbation Excitation Excitation to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation and Emission of RF Signal Excitation->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

Caption: NMR Signal Generation Pathway.

References

Potential Therapeutic Targets of 6-(4-Fluorophenyl)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel synthetic compound, 6-(4-Fluorophenyl)nicotinaldehyde. Lacking direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds, including those with a 6-aryl-nicotinaldehyde core and those bearing a 4-fluorophenyl moiety. Based on this analysis, three primary areas of therapeutic potential are proposed: oncology, neurodegenerative disorders, and metabolic diseases. For each area, this guide details plausible molecular targets, relevant signaling pathways, and explicit experimental protocols for in vitro evaluation. All quantitative data from analogous compounds is presented in standardized tables, and key pathways and workflows are visualized using DOT language diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic molecule characterized by a pyridine-3-carbaldehyde (nicotinaldehyde) core substituted at the 6-position with a 4-fluorophenyl group. The nicotinaldehyde scaffold is a key component in various biologically active molecules, including those with applications in agriculture and pharmaceuticals. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and target binding affinity. While no direct biological studies on this compound have been published to date, the structural motifs present in the molecule suggest several plausible therapeutic applications. This guide explores these potential applications by examining the known biological activities of analogous compounds.

Potential Therapeutic Area 1: Oncology

The nicotinamide structure within this compound is a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Cancer cells have a high demand for NAD+, making the NAD+ biosynthesis pathway a promising therapeutic target. Furthermore, various pyridine derivatives have demonstrated potent anticancer activities through mechanisms such as the inhibition of key signaling pathways like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, induction of apoptosis, and cell cycle arrest.

Proposed Molecular Targets in Oncology
  • Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Pathway: The compound may influence cellular NAD+ levels, thereby affecting cancer cell viability and proliferation. The NAD+ biosynthesis salvage pathway is often upregulated in cancer cells to meet their high energy and metabolic demands.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a receptor tyrosine kinase, VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

  • Histone Deacetylases (HDACs): Some pyridine derivatives have shown inhibitory activity against HDACs, leading to cell cycle arrest and apoptosis.

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of various pyridine and nicotinamide derivatives against several cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound H42 (Pyridine Derivative) SKOV3 (Ovarian)CCK-80.87[1]
A2780 (Ovarian)CCK-85.4[1]
BHEPN (Nicotinamide Analogue) HepG2 (Liver)MTT5.89[2]
MCF-7 (Breast)MTT7.94[2]
Pyrazolo[3,4-b]pyridine 9a Hela (Cervical)MTT2.59[3]
Pyrazolo[3,4-b]pyridine 14g MCF7 (Breast)MTT4.66[3]
HCT-116 (Colon)MTT1.98[3]
Relevant Signaling Pathways

The nicotinaldehyde moiety of the compound could potentially enter the Preiss-Handler pathway for NAD+ synthesis.

NAD_Biosynthesis cluster_pathways NAD+ Biosynthesis Pathways Tryptophan Tryptophan NAMN Nicotinic Acid Mononucleotide Tryptophan->NAMN de novo Pathway Nicotinic_Acid Nicotinic Acid (NA) Nicotinic_Acid->NAMN Preiss-Handler Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN Salvage Pathway Nicotinamide_Riboside Nicotinamide Riboside (NR) Nicotinamide_Riboside->NMN 6_4_FPN 6-(4-Fluorophenyl) nicotinaldehyde (Hypothetical Entry) 6_4_FPN->NAMN NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NAD NAD+ NAAD->NAD NMN->NAD

Caption: NAD+ Biosynthesis Pathways.

Inhibition of VEGFR-2 by a small molecule would block downstream signaling, preventing angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 6-(4-Fluorophenyl) nicotinaldehyde Inhibitor->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][6][7]

This assay determines the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

  • Reagent Preparation: Prepare a 1x Kinase Buffer, ATP solution, and a solution of a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Reaction Setup: In a 96-well plate, add the 1x Kinase Buffer, the test compound at various concentrations, and the substrate.

  • Enzyme Addition: Add recombinant human VEGFR-2 kinase to initiate the reaction. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis: A lower luminescence signal indicates higher kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[8][9][10][11][12]

Potential Therapeutic Area 2: Neurodegenerative Disorders

The pyridine ring is a core structure in many compounds that interact with neuronal receptors. Specifically, the 6-phenylpyridine scaffold has been associated with antagonism of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Proposed Molecular Targets in Neuroprotection
  • Nicotinic Acetylcholine Receptors (nAChRs): The compound may act as an antagonist or a modulator of specific nAChR subtypes, such as α7 and α4β2, which are involved in cognitive function and neuroinflammation.

Quantitative Data from Structurally Related Compounds

The following table presents binding affinities of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues for various nAChR subtypes.

Compound IDnAChR SubtypeAssay TypeKi (nM)Reference
Analogue 3a α3β4Radioligand Binding123[13]
α4β2Radioligand Binding>10,000[13]
α7Radioligand Binding>10,000[13]
Relevant Signaling Pathway

Activation of nAChRs by acetylcholine leads to cation influx and depolarization, triggering downstream signaling cascades. An antagonist would block this process.

nAChR_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine nAChR nAChR ACh->nAChR Binds Ion_Channel Cation Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Antagonist 6-(4-Fluorophenyl) nicotinaldehyde Antagonist->nAChR Blocks Depolarization Depolarization Ion_Channel->Depolarization Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., PI3K/Akt) Ca_Influx->Downstream

Caption: Nicotinic Acetylcholine Receptor Signaling.

Experimental Protocol

This assay measures the ability of the test compound to displace a radiolabeled ligand from a specific nAChR subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α7 or α4β2) or from brain tissue.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]-Epibatidine), and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).[2][3][14][15][16]

Potential Therapeutic Area 3: Metabolic Disorders

The aldehyde functional group in this compound is a structural feature found in some inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Proposed Molecular Target in Metabolic Disorders
  • α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate absorption and lower postprandial blood glucose levels.

Quantitative Data from Structurally Related Compounds

The following table shows the α-glucosidase inhibitory activity of cuminaldehyde, a related aldehyde-containing natural product.

Compound IDEnzyme SourceAssay TypeIC50 (mg/mL)Reference
Cuminaldehyde Rat IntestineColorimetric0.5
Acarbose (Control) Rat IntestineColorimetric~0.28
Relevant Mechanism of Action

α-Glucosidase inhibitors competitively block the active site of the enzyme, preventing the breakdown of complex carbohydrates.

Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_products Products Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Inhibitor 6-(4-Fluorophenyl) nicotinaldehyde Inhibitor->Alpha_Glucosidase Inhibits Absorption Glucose Absorption Glucose->Absorption

Caption: α-Glucosidase Inhibition Mechanism.

Experimental Protocol

This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.

  • Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase from Saccharomyces cerevisiae, and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution. Include a control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[17][18][19][20][21][22][23]

Summary and Future Directions

While further experimental validation is required, the structural characteristics of this compound suggest it is a promising candidate for drug discovery efforts in oncology, neurodegenerative disorders, and metabolic diseases. The proposed molecular targets and signaling pathways outlined in this guide provide a rational basis for initiating these investigations. The detailed experimental protocols offer a clear roadmap for the in vitro evaluation of this compound. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against the targets and pathways identified herein. Subsequent studies should progress to cell-based assays and eventually in vivo models to fully elucidate the therapeutic potential of this novel molecule.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the initial assessment of this compound.

Experimental_Workflow Compound 6-(4-Fluorophenyl) nicotinaldehyde Screening Primary Screening Compound->Screening MTT MTT Assay (Anticancer) Screening->MTT nAChR nAChR Binding (Neuroprotection) Screening->nAChR Alpha_Glucosidase α-Glucosidase Assay (Metabolic) Screening->Alpha_Glucosidase Hit_Identification Hit Identification MTT->Hit_Identification nAChR->Hit_Identification Alpha_Glucosidase->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Kinase_Assay VEGFR-2 Kinase Assay Mechanism_Studies->Kinase_Assay Pathway_Analysis Western Blot for Signaling Pathways Mechanism_Studies->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: General Experimental Workflow.

References

In Vitro Evaluation of 6-(4-Fluorophenyl)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, publicly accessible in vitro evaluation data for 6-(4-Fluorophenyl)nicotinaldehyde is limited. The following methodologies, potential activities, and data are based on established protocols and findings for structurally related nicotinaldehyde, nicotinamide, and pyridine derivatives. This document is intended to serve as a comprehensive framework for designing and conducting in vitro studies on this compound.

Introduction

This compound is a synthetic organic compound featuring a pyridine ring substituted with a 4-fluorophenyl group at the 6-position and an aldehyde at the 3-position. The presence of the fluorophenyl moiety and the reactive aldehyde group suggests potential for diverse biological activities. Nicotinaldehyde and its derivatives are known to participate in various biological pathways, including NAD+ biosynthesis, and have been investigated for their potential as anticancer, antifungal, and enzyme-inhibiting agents.[1][2] This guide provides a technical framework for the in vitro evaluation of this compound, detailing experimental protocols, data presentation strategies, and potential mechanistic pathways to investigate.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may exhibit several biological effects worth investigating in vitro:

  • Anticancer Activity: Pyridine and nicotinaldehyde scaffolds are present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] The mechanism could involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

  • Enzyme Inhibition: The aldehyde functional group can react with nucleophilic residues in enzyme active sites, leading to inhibition. Potential targets include dehydrogenases, kinases, or other enzymes where the pyridine scaffold can act as a recognition element.[1][6] For instance, some nicotinamide derivatives are known inhibitors of succinate dehydrogenase (SDH) and phosphodiesterase-3 (PDE3).[4][6]

  • Antifungal Activity: Nicotinamide derivatives have shown promise as fungicidal agents by inhibiting enzymes essential for fungal growth, such as SDH.[6]

  • Modulation of NAD+ Metabolism: Nicotinaldehyde is a known precursor for NAD+ biosynthesis.[2] This interaction could be explored to understand its effect on cellular energy metabolism and its potential to modulate the efficacy of drugs that target NAD+ pathways.

Data Presentation

Quantitative data from in vitro assays should be summarized in clear, structured tables to facilitate comparison and interpretation. The following tables are presented as templates for organizing experimental results.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssay TypeIC₅₀ (µM) ± SD
MCF-7Breast AdenocarcinomaMTTHypothetical Data
HeLaCervical AdenocarcinomaMTTHypothetical Data
A549Lung CarcinomaResazurinHypothetical Data
HCT-116Colorectal CarcinomaResazurinHypothetical Data
HepG2Hepatocellular CarcinomaMTTHypothetical Data
SD: Standard Deviation from at least three independent experiments.

Table 2: In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeInhibition (%) at 50 µg/mL ± SDIC₅₀ (µg/mL) ± SD
Botrytis cinereaMycelial GrowthHypothetical DataHypothetical Data
Valsa maliMycelial GrowthHypothetical DataHypothetical Data
Sclerotinia sclerotiorumMycelial GrowthHypothetical DataHypothetical Data
Candida albicansBroth MicrodilutionHypothetical DataHypothetical Data
*SD: Standard Deviation from at least three independent experiments.

Table 3: In Vitro Enzyme Inhibition by this compound

Enzyme TargetAssay PrinciplePositive ControlIC₅₀ (µM) ± SD
Succinate Dehydrogenase (SDH)SpectrophotometricBoscalidHypothetical Data
Phosphodiesterase-3A (PDE3A)FluorescenceMilrinoneHypothetical Data
Acetylcholinesterase (AChE)ColorimetricDonepezilHypothetical Data
SD: Standard Deviation from at least three independent experiments.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.

Cell Viability/Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of the test compound. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

This is a fluorometric assay that also measures cell viability based on metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Materials:

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

    • Cell culture medium

    • Test compound and vehicle control

    • Opaque-walled 96-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

    • Treat cells with serial dilutions of this compound as described in the MTT protocol.

    • After the desired incubation period (e.g., 48-72 hours), add 20 µL of resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Determine cell viability relative to the vehicle control and calculate the IC₅₀ value.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.[6]

  • Materials:

    • Fungal strains (e.g., Botrytis cinerea, Valsa mali)

    • Potato Dextrose Agar (PDA)

    • This compound (dissolved in a suitable solvent like DMSO)

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5-7 mm)

    • Incubator

  • Procedure:

    • Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.

    • Add the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.

    • Pour the PDA mixed with the compound into sterile Petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut a disc of mycelium from the edge of an actively growing fungal culture.

    • Place the mycelial disc in the center of the treated and control PDA plates.

    • Incubate the plates at 25-28°C for several days, until the mycelium in the control plate has grown to a significant size.

    • Measure the diameter of the fungal colony in both control and treated plates.

    • Calculate the percentage of inhibition (I) using the formula: I (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control plates, and T is the average diameter in the treated plates.

Generic Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition. Specific conditions (buffer, substrate, wavelength) must be optimized for the target enzyme.

  • Materials:

    • Purified target enzyme

    • Substrate (that produces a chromogenic or fluorogenic product)

    • Assay buffer (optimized for the target enzyme's pH and ionic strength)

    • This compound

    • Positive control inhibitor

    • 96-well microplate

    • Microplate spectrophotometer or fluorometer

  • Procedure:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode).

    • Determine the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the uninhibited control and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be influenced by this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (6-FPNA) Treatment Cell Treatment & Incubation Compound->Treatment Cells Cell Culture (Cancer/Fungal) Cells->Treatment Reagents Assay Reagents Measurement Signal Measurement (Absorbance/Fluorescence) Reagents->Measurement Treatment->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for in vitro screening of this compound.

NAD_Pathway Trp Tryptophan NAMN NAMN Trp->NAMN de novo pathway NA Nicotinic Acid NA->NAMN Preiss-Handler pathway NAM Nicotinamide NAD NAD+ NAM->NAD Salvage pathway Nicotinaldehyde Nicotinaldehyde (e.g., 6-FPNA) Nicotinaldehyde->NAD Potential Precursor NAAD NAAD NAMN->NAAD NAAD->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Redox Redox Reactions NAD->Redox PARPs->NAM releases Sirtuins->NAM releases

Caption: Simplified diagram of NAD+ biosynthesis and consumption pathways.

References

An In-depth Technical Guide to the Synthesis of 6-Aryl-Nicotinaldehyde Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aryl-nicotinaldehyde derivatives are a pivotal class of building blocks in medicinal chemistry and drug discovery. Their unique structural motif, featuring a pyridine ring substituted with an aryl group at the 6-position and a reactive aldehyde at the 3-position, serves as a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing these valuable intermediates, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers in the practical application of these methodologies.

Core Synthetic Strategies

The construction of the 6-aryl-nicotinaldehyde core is predominantly achieved through modern cross-coupling reactions, which offer a powerful and modular approach for the formation of the key carbon-carbon bond between the pyridine and aryl rings. The most prominent and widely utilized methods include the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these reactions possesses distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

A generalized workflow for these synthetic approaches is depicted below.

cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Product 6-Halo-nicotinaldehyde 6-Halo-nicotinaldehyde Coupling Reaction Coupling Reaction 6-Halo-nicotinaldehyde->Coupling Reaction Arylating Agent Arylating Agent Arylating Agent->Coupling Reaction 6-Aryl-nicotinaldehyde 6-Aryl-nicotinaldehyde Coupling Reaction->6-Aryl-nicotinaldehyde

Caption: Generalized workflow for the synthesis of 6-aryl-nicotinaldehydes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely employed methods for the synthesis of 6-aryl-nicotinaldehydes. This reaction involves the palladium-catalyzed cross-coupling of a 6-halonicotinaldehyde with an arylboronic acid or its ester derivatives in the presence of a base.[1][2] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make this method highly attractive for the generation of molecular diversity.[1]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Pd(0) Complex Pd(0) Complex Oxidative Addition Oxidative Addition Pd(0) Complex->Oxidative Addition 6-Halo-nicotinaldehyde Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Arylboronic Acid, Base Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate Transmetalation->Aryl-Pd(II) Intermediate Reductive Elimination Reductive Elimination Aryl-Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Complex 6-Aryl-nicotinaldehyde

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the reaction conditions and yields for the synthesis of various 6-aryl-nicotinaldehydes via Suzuki-Miyaura coupling of 2-bromo-nicotinaldehyde.[1]

Aryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,3-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane:H₂O (4:2)80-1008Good to Outstanding
3-Bromophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane:H₂O (4:2)80-1008Good to Outstanding
4-(tert-Butyl)-[1,1'-biphenyl]-4-yl-boronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane:H₂O (4:2)80-1008Good to Outstanding
Experimental Protocol: Synthesis of 2-(2,3-dimethylphenyl)nicotinaldehyde[1]

Materials:

  • 2-Bromo-nicotinaldehyde (0.1 g, 0.41 mmol)

  • 2,3-Dimethylphenyl boronic acid (0.68 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (0.68 mmol)

  • Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • To a pressure tube, add 2-bromo-nicotinaldehyde, 2,3-dimethylphenyl boronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the dioxane and water solvent mixture.

  • Seal the tube and heat the reaction mixture to 80-100°C for 8 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,3-dimethylphenyl)nicotinaldehyde.

Stille Coupling

The Stille coupling offers a valuable alternative for the synthesis of 6-aryl-nicotinaldehydes, particularly when functional group tolerance is a primary concern. This reaction involves the palladium-catalyzed coupling of a 6-halonicotinaldehyde with an organostannane reagent.[3] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[3][4] However, the toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts are significant drawbacks.[4]

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction.

Pd(0) Complex Pd(0) Complex Oxidative Addition Oxidative Addition Pd(0) Complex->Oxidative Addition 6-Halo-nicotinaldehyde Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Arylstannane Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate Transmetalation->Aryl-Pd(II) Intermediate Reductive Elimination Reductive Elimination Aryl-Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Complex 6-Aryl-nicotinaldehyde

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data for Stille Coupling (Analogous System)
Aryl StannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Aryl-SnBu₃Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane10012-2465-95
General Experimental Protocol: Stille Coupling[4]

Materials:

  • 6-Halo-nicotinaldehyde (1.0 eq)

  • Arylstannane (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Additives (optional, e.g., LiCl, CuI)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the 6-halo-nicotinaldehyde, palladium catalyst, and any solid additives.

  • Add the anhydrous solvent, followed by the arylstannane.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform a suitable workup, which may include quenching with aqueous KF to precipitate tin byproducts, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling provides another powerful method for the formation of the C-C bond in 6-aryl-nicotinaldehydes. This reaction utilizes an organozinc reagent as the coupling partner for the 6-halonicotinaldehyde, catalyzed by a nickel or palladium complex.[6] The high reactivity of organozinc reagents often allows for milder reaction conditions and can be advantageous for coupling with less reactive aryl chlorides.[6][7]

The catalytic cycle of the Negishi coupling follows a similar pathway to the Suzuki and Stille reactions.

Pd(0) or Ni(0) Complex Pd(0) or Ni(0) Complex Oxidative Addition Oxidative Addition Pd(0) or Ni(0) Complex->Oxidative Addition 6-Halo-nicotinaldehyde M(II) Intermediate M(II) Intermediate Oxidative Addition->M(II) Intermediate Transmetalation Transmetalation M(II) Intermediate->Transmetalation Arylzinc Reagent Aryl-M(II) Intermediate Aryl-M(II) Intermediate Transmetalation->Aryl-M(II) Intermediate Reductive Elimination Reductive Elimination Aryl-M(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) or Ni(0) Complex 6-Aryl-nicotinaldehyde

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Quantitative Data for Negishi Coupling (Analogous System)

Specific examples for 6-aryl-nicotinaldehyde are limited, but data from the Negishi coupling of 6-chloropurines with organozinc halides provides a relevant model.[8]

Aryl Zinc HalideCatalystSolventTemp (°C)Time (h)Yield (%)
Aryl-ZnXNiCl₂(dme)THFRoom Temp1-3Good to Excellent
General Experimental Protocol: Negishi Coupling[9]

Materials:

  • 6-Halo-nicotinaldehyde (1.0 eq)

  • Arylzinc reagent (prepared in situ or pre-formed) (1.2-2.0 eq)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dme)) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Prepare the arylzinc reagent in a separate flask under an inert atmosphere, typically by reacting an aryl halide with activated zinc metal.

  • In another flame-dried flask under an inert atmosphere, dissolve the 6-halo-nicotinaldehyde and the catalyst in the anhydrous solvent.

  • Add the freshly prepared arylzinc reagent to the solution of the aldehyde and catalyst.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Alternative Synthetic Routes

While cross-coupling reactions are the most common strategies, other methods can be employed for the synthesis of specific 6-substituted nicotinaldehyde derivatives. One such example is the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde, which proceeds through a multi-step sequence involving an initial amination, followed by amide formation and a final reduction.[9]

2-Chloronicotinic Acid 2-Chloronicotinic Acid Amination Amination 2-Chloronicotinic Acid->Amination N-Methylaniline, Microwave 6-(Methyl(phenyl)amino)nicotinic acid 6-(Methyl(phenyl)amino)nicotinic acid Amination->6-(Methyl(phenyl)amino)nicotinic acid Amide Formation Amide Formation 6-(Methyl(phenyl)amino)nicotinic acid->Amide Formation Thionyl Chloride, Morpholine Morpholinamide Intermediate Morpholinamide Intermediate Amide Formation->Morpholinamide Intermediate Reduction Reduction Morpholinamide Intermediate->Reduction LiAlH(OtBu)₃ 6-(Methyl(phenyl)amino)nicotinaldehyde 6-(Methyl(phenyl)amino)nicotinaldehyde Reduction->6-(Methyl(phenyl)amino)nicotinaldehyde

Caption: Multi-step synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Experimental Protocol: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde[10]

This synthesis is a three-step process:

Step 1: Synthesis of 6-(Methyl(phenyl)amino)nicotinic acid

  • In a microwave reactor vessel, combine 2-chloronicotinic acid (10 mmol), N-methylaniline (30 mmol), diisopropylethylamine (30 mmol), and deionized water (20 mL).

  • Irradiate the mixture at 200°C for 2 hours with stirring.

  • After cooling, acidify the mixture to pH 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

Step 2: Synthesis of the Morpholinamide Intermediate

  • Suspend 6-(Methyl(phenyl)amino)nicotinic acid (10 mmol) in dry dichloromethane (50 mL) and cool to 0°C.

  • Slowly add thionyl chloride (12 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 2 hours.

  • In a separate flask, dissolve morpholine (12 mmol) and triethylamine (20 mmol) in dry dichloromethane (20 mL).

  • Add the solution from step 4 to the activated acid chloride and stir at room temperature.

  • Perform an aqueous workup, extract with dichloromethane, dry the organic layer, and concentrate to obtain the crude morpholinamide.

Step 3: Reduction to 6-(Methyl(phenyl)amino)nicotinaldehyde

  • Dissolve the morpholinamide intermediate (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere and cool to 0°C.

  • Slowly add lithium tri-tert-butoxyaluminum hydride (15 mmol, 1.0 M solution in THF) dropwise, maintaining the temperature below 5°C.

  • Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully with water and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the final product.

Conclusion

The synthesis of 6-aryl-nicotinaldehyde building blocks is a critical endeavor in modern drug discovery. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer the most versatile and efficient routes to these valuable compounds. While the Stille and Negishi couplings provide viable alternatives with their own unique advantages, the choice of method will ultimately depend on the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability and toxicity. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific research objectives.

References

Methodological & Application

Application Notes and Protocols for 6-(4-Fluorophenyl)nicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)nicotinaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and a 4-fluorophenyl moiety, offers a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules, making this aldehyde a valuable starting material for the development of novel therapeutic agents. The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the aldehyde functionality serves as a convenient handle for various chemical transformations, enabling the construction of compound libraries for high-throughput screening.

These application notes provide an overview of the use of this compound in the synthesis of potential kinase inhibitors and other biologically active molecules, complete with detailed experimental protocols and representative data.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex heterocyclic systems with potential therapeutic activities. The aldehyde group allows for a variety of synthetic elaborations, including:

  • Condensation Reactions: The aldehyde can react with active methylene compounds to form α,β-unsaturated systems, which are key intermediates for the synthesis of various heterocyclic rings such as pyridines, pyrimidines, and pyranones.

  • Reductive Amination: The aldehyde can be converted into an amine, which can then be further functionalized to introduce diverse side chains, a common strategy in the optimization of drug candidates.

  • Wittig and Related Reactions: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, providing access to a different class of molecular scaffolds.

  • Multi-component Reactions: The aldehyde can participate in one-pot, multi-component reactions to rapidly generate molecular complexity and build diverse compound libraries.

Derivatives of structurally similar 6-arylnicotinaldehydes have shown promise as:

  • Kinase Inhibitors: The pyridine scaffold can mimic the adenine ring of ATP, enabling compounds to bind to the ATP-binding site of various kinases.

  • Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, derivatives can exhibit cytotoxic activity against cancer cell lines.

  • Antifungal Agents: Certain heterocyclic structures derived from related aldehydes have demonstrated potent antifungal activity.

Data Presentation

The following table summarizes representative biological activity data for compounds synthesized from a structurally similar precursor, 2-chloro-5-(4-fluorophenyl)nicotinaldehyde, highlighting the potential of this class of compounds.

Compound IDStructureBiological ActivityIC50/EC50 (µM)Reference
1 Diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylateAntifungal activity against Aspergillus nigerPotent[1]
2 4-((2-Chloro-5-(4-fluorophenyl)pyridin-3-yl)methylene)-2-phenyloxazol-5(4H)-oneNot Reported-

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of a structurally related compound and outlines a plausible route for the preparation of the title compound.[2]

Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Protocol 2: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes the Hantzsch condensation for the synthesis of a dihydropyridine derivative, a scaffold known for its diverse biological activities.[1]

Materials:

  • This compound

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Protocol 3: In Vitro Kinase Inhibitory Assay

This is a general protocol for evaluating the inhibitory activity of synthesized compounds against a specific kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized compound (dissolved in DMSO)

  • Recombinant human kinase

  • ATP

  • Substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant kinase, and the substrate peptide.

  • Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Start 6-Bromo-3-pyridinecarboxaldehyde + 4-Fluorophenylboronic acid Suzuki_Coupling Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) Start->Suzuki_Coupling Aldehyde This compound Suzuki_Coupling->Aldehyde Hantzsch Hantzsch Condensation (Ethyl acetoacetate, NH₄OAc) Aldehyde->Hantzsch DHP 1,4-Dihydropyridine Derivative Hantzsch->DHP Compound Synthesized Compound Kinase_Assay In Vitro Kinase Assay Compound->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->RTK inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors derived from pyridine-based scaffolds.

References

Application Notes and Protocols: 6-(4-Fluorophenyl)nicotinaldehyde as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-(4-fluorophenyl)nicotinaldehyde in the generation of bioactive molecules, with a focus on the synthesis of potent kinase inhibitors. The protocols included offer detailed experimental procedures for the synthesis of a key derivative, accompanied by representative quantitative data and visualizations to support research and development efforts.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of both a reactive aldehyde group and a fluorophenyl-substituted pyridine ring makes it an ideal precursor for the construction of complex molecular architectures with significant pharmacological potential. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates. The 4-fluorophenyl substituent can participate in crucial interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, thereby increasing binding affinity and potency.

This document details the application of this compound in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds that has demonstrated significant activity as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are foundational in the development of targeted therapies. A prominent application is the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as potent inhibitors of several protein kinases, including Tropomyosin receptor kinases (TRKs). The dysregulation of TRK signaling is a known driver in the progression of numerous cancers.

The synthesized pyrazolo[3,4-b]pyridine core, derived from this compound, serves as a rigid scaffold that correctly orients the substituent groups for optimal interaction with the ATP-binding pocket of the target kinase. The 4-fluorophenyl group can be positioned to interact with key residues, enhancing the inhibitory activity of the molecule.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of TRK fusion proteins with constitutively active kinase domains. These fusion proteins are oncogenic drivers in a wide range of adult and pediatric solid tumors. Inhibition of the TRK signaling pathway is a clinically validated strategy for the treatment of these cancers.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRK_Receptor TRK Receptor TRK_Receptor->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Gene_Expression Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK_Receptor Inhibits

Caption: TRK Signaling Pathway and Point of Inhibition.

Key Bioactive Molecules and Quantitative Data

The following table summarizes the biological activity of representative pyrazolo[3,4-b]pyridine derivatives, which are structurally analogous to compounds that can be synthesized from this compound. These data highlight the potential for this class of compounds to potently inhibit key kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)Reference
C03 TRKA56KM-120.304[1]
Compound A Topoisomerase IIα-NCI-60 Panel0.018 - 9.98 (GI50)
Compound B EGFR34--

Data for C03 is from a study on TRK inhibitors with a similar pyrazolo[3,4-b]pyridine core.[1] Data for Compounds A and B are representative of the activities of pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a potent pyrazolo[3,4-b]pyridine kinase inhibitor starting from this compound.

Protocol 1: Synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

This protocol describes a one-pot, three-component reaction for the efficient synthesis of the pyrazolo[3,4-b]pyridine scaffold.[2]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 5 drops) to the solution.

  • Add hydrazine hydrate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and acidify with a few drops of hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Precursor This compound Mixing Mix Reactants Precursor->Mixing Reagent1 Ethyl Cyanoacetate Reagent1->Mixing Reagent2 Hydrazine Hydrate Reagent2->Mixing Solvent Ethanol Reaction One-pot Reaction Solvent->Reaction Catalyst Piperidine Catalyst->Reaction Heating Reflux Heating->Reaction Mixing->Reaction Workup Acidic Workup & Precipitation Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product Pyrazolo[3,4-b]pyridine Derivative Purification->Final_Product

Caption: One-pot synthesis of a pyrazolo[3,4-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general methodology for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as TRKA.

Materials:

  • Synthesized pyrazolo[3,4-b]pyridine derivative

  • Recombinant human TRKA kinase

  • ATP

  • Biotinylated peptide substrate

  • Kinase assay buffer

  • HTRF® Kinase Assay reagents (or equivalent detection system)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well microplate, add the kinase, the biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF® detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Mixing Add Kinase, Substrate, and Compound to Plate Compound_Prep->Mixing Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Mixing Initiation Initiate Reaction with ATP Mixing->Initiation Incubation Incubate at RT Initiation->Incubation Detection Add Detection Reagents Incubation->Detection Reading Read Plate Detection->Reading Calculation Calculate % Inhibition Reading->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of bioactive heterocyclic compounds. The methodologies outlined in these application notes demonstrate a straightforward and efficient approach to the synthesis of pyrazolo[3,4-b]pyridine derivatives with potent kinase inhibitory activity. These compounds hold significant promise for the development of novel targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase signaling. The provided protocols and data serve as a foundation for researchers to further explore the potential of this chemical scaffold in drug discovery and development.

References

Application of 6-(4-Fluorophenyl)nicotinaldehyde in Suzuki Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the pyridine ring, a privileged scaffold in many biologically active compounds, coupled with a reactive aldehyde functionality and a synthetically versatile aryl-aryl bond, makes it a key intermediate for the synthesis of a diverse range of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This application note details the use of Suzuki coupling reactions to synthesize this compound and its derivatives, providing a representative experimental protocol and relevant data. The reaction typically involves the palladium-catalyzed coupling of a halopyridine derivative, such as 6-chloronicotinaldehyde, with an appropriate arylboronic acid.[1]

Core Applications in Research and Drug Development

The 6-arylnicotinaldehyde scaffold is of significant interest in drug discovery. The pyridine moiety is a common feature in numerous FDA-approved drugs, often contributing to target binding, solubility, and metabolic stability. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse amine functionalities.

  • Wittig reactions: To form carbon-carbon double bonds.

  • Condensation reactions: To construct larger heterocyclic systems.

  • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol derivatives.

This versatility allows for the rapid generation of compound libraries for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The 4-fluorophenyl group can enhance metabolic stability and binding affinity through favorable fluorine-protein interactions.

Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The Suzuki-Miyaura coupling is a highly efficient and functional group tolerant method for the formation of biaryl compounds. The general mechanism involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling to produce 6-arylnicotinaldehydes, based on analogous reactions reported in the literature. The synthesis of this compound would proceed via the coupling of 6-chloronicotinaldehyde and (4-fluorophenyl)boronic acid.

ParameterValue/ConditionSource
Aryl Halide 6-Chloronicotinaldehyde (1.0 eq)General Substrate
Boronic Acid (4-Fluorophenyl)boronic acid (1.1 - 1.5 eq)General Substrate
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/ligand[2]
Ligand (if applicable) Triphenylphosphine (PPh₃) or other phosphine ligands[2]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 eq)[2]
Solvent Toluene, 1,4-Dioxane, or DMF (with H₂O as co-solvent)[2]
Temperature 80 - 110 °C[2]
Reaction Time 8 - 24 hours[2]
Typical Yield 60 - 95% (Good to Excellent)[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, adapted from established methods for similar heterocyclic systems.

Materials:

  • 6-Chloronicotinaldehyde

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 mmol, 1.0 eq), (4-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask. Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 6-Chloronicotinaldehyde - (4-Fluorophenyl)boronic acid - Base (K2CO3) inert Establish Inert Atmosphere (N2/Ar) reagents->inert catalyst Add Pd(PPh3)4 and Solvents inert->catalyst heat Heat to 100°C with Stirring catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract with Ethyl Acetate cool->extract wash Wash with Brine and Dry extract->wash purify Purify by Column Chromatography wash->purify product product purify->product Pure Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd2 Ar-Pd(II)-X L2 oa->pd2 tm Transmetalation pd2_ar Ar-Pd(II)-Ar' L2 tm->pd2_ar re Reductive Elimination re->pd0 product Ar-Ar' (Product) re->product aryl_halide Ar-X (6-Chloronicotinaldehyde) aryl_halide->oa boronic_acid Ar'-B(OH)2 ((4-F-Ph)B(OH)2) boronic_acid->tm base Base base->tm

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 6-(4-Fluorophenyl)nicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenyl)nicotinaldehyde is a versatile bifunctional reagent in organic synthesis, incorporating both a reactive aldehyde group and a fluorinated phenyl-pyridine scaffold. This unique combination makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The aldehyde functionality serves as a handle for various transformations, including Wittig reactions, reductive aminations, and oxidations, while the core structure is frequently explored for its potential as a pharmacophore. This document provides an overview of its synthesis and key applications, complete with detailed experimental protocols and reaction data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a 6-halonicotinaldehyde with (4-fluorophenyl)boronic acid. 6-Chloronicotinaldehyde is often the preferred starting material due to its commercial availability and reactivity.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Product This compound 6-Chloronicotinaldehyde->Product 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid->Product Pd_catalyst Pd(PPh3)4 Pd_catalyst->Product Suzuki Coupling Base Na2CO3 Base->Product Solvent Toluene/H2O Solvent->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: The flask is evacuated and backfilled with argon. Degassed toluene and water (4:1 mixture) are added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

EntryStarting MaterialCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
16-Chloronicotinaldehyde(4-Fluorophenyl)boronic acidPd(PPh3)4Na2CO3Toluene/H2O901285
26-Bromonicotinaldehyde(4-Fluorophenyl)boronic acidPd(dppf)Cl2K2CO3Dioxane/H2O100892

Applications in Organic Synthesis

The aldehyde group of this compound is a versatile functional group for various synthetic transformations.

Reactions cluster_transformations Key Synthetic Transformations cluster_products Product Classes Start This compound Wittig Wittig Reaction Start->Wittig Reductive_Amination Reductive Amination Start->Reductive_Amination Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Alkene Stilbene Analogues Wittig->Alkene Forms C=C bond Amine Substituted Amines Reductive_Amination->Amine Forms C-N bond Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Aldehyde to Acid Alcohol Primary Alcohol Reduction->Alcohol Aldehyde to Alcohol

Caption: Key reactions of this compound.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can react with various phosphorus ylides to yield stilbene-like structures, which are of interest in materials science and as potential medicinal agents.

  • Ylide Preparation: To a suspension of a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq) in dry THF at 0 °C, a strong base such as n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature.

  • Aldehyde Addition: A solution of this compound (1.0 eq) in dry THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The residue is purified by column chromatography to give the desired alkene.

EntryYlide PrecursorBaseSolventTime (h)Yield (%)
1Benzyltriphenylphosphonium chloriden-BuLiTHF1678
2(Carbethoxymethyl)triphenylphosphonium bromideNaHTHF1285
Reductive Amination

Reductive amination is a powerful tool for the formation of C-N bonds. This reaction allows for the introduction of various amine functionalities, leading to compounds with potential biological activity.

  • Imine Formation: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in methanol, a few drops of acetic acid are added. The mixture is stirred at room temperature for 2 hours.

  • Reduction: A reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for an additional 4 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by chromatography to yield the target amine.

EntryAmineReducing AgentSolventTime (h)Yield (%)
1AnilineNaBH4Methanol690
2MorpholineNaBH(OAc)3Dichloromethane888
Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Oxidation to Carboxylic Acid:

  • Reagents: this compound (1.0 eq), potassium permanganate (1.5 eq).

  • Procedure: A solution of the aldehyde in acetone/water is treated with KMnO4 at room temperature and stirred for 6 hours. The reaction is quenched with sodium sulfite, acidified, and the product is extracted with ethyl acetate.

Reduction to Primary Alcohol:

  • Reagents: this compound (1.0 eq), sodium borohydride (1.5 eq).

  • Procedure: To a solution of the aldehyde in methanol at 0 °C, NaBH4 is added portion-wise. The reaction is stirred for 1 hour, then quenched with water. The product is extracted with ethyl acetate.

TransformationReagentSolventTime (h)Yield (%)
OxidationKMnO4Acetone/H2O695
ReductionNaBH4Methanol198

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Suzuki coupling and the reactivity of its aldehyde group allow for the efficient construction of a wide array of complex molecules. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this reagent in the development of novel compounds for various scientific disciplines.

Application Notes and Protocols: Developing Enzyme Inhibitors from 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel enzyme inhibitors utilizing 6-(4-Fluorophenyl)nicotinaldehyde as a starting scaffold. This document outlines synthetic strategies for creating a diverse library of candidate inhibitors, detailed protocols for screening their activity against relevant enzymatic targets, and visual representations of key experimental workflows and biological pathways.

Introduction

This compound is a versatile chemical scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties, making it an attractive starting point for drug discovery. Derivatives of nicotinaldehyde have shown promise as inhibitors of several key enzymes, including α-glucosidase and dipeptidyl peptidase-4 (DPP-4), both of which are significant targets in the management of metabolic disorders such as type 2 diabetes.

This document will focus on the synthesis of two classes of derivatives, azlactones and 1,4-dihydropyridines, and their subsequent evaluation as inhibitors of α-glucosidase and DPP-4.

Synthetic Strategies

The aldehyde functional group of this compound serves as a reactive handle for the construction of more complex molecular architectures. Below are generalized protocols for the synthesis of azlactone and 1,4-dihydropyridine derivatives.

Synthesis of Azlactone Derivatives

Azlactones, or oxazolones, are valuable intermediates in the synthesis of amino acids and peptides and have demonstrated a range of biological activities. The Erlenmeyer-Plöchl reaction is a classic method for azlactone synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), hippuric acid (1 mmol), and sodium acetate (1 mmol).

  • Solvent Addition: Add acetic anhydride (3 mmol) to the mixture.

  • Reaction Conditions: Stir the mixture at 90°C for 15 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Add ethanol to the reaction mixture and allow it to stand overnight to precipitate the azlactone product.

  • Purification: Filter the solid product and wash it with hot water to yield the purified azlactone.

Experimental Workflow: Azlactone Synthesis

Azlactone_Synthesis start Start reactants Mix this compound, hippuric acid, and sodium acetate start->reactants solvent Add acetic anhydride reactants->solvent heat Heat at 90°C for 15 min solvent->heat tlc Monitor by TLC heat->tlc cool Cool to room temperature tlc->cool Reaction complete precipitate Add ethanol and stand overnight cool->precipitate filter Filter and wash with hot water precipitate->filter product Purified Azlactone Derivative filter->product

Caption: Workflow for the synthesis of azlactone derivatives.

Synthesis of 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines (1,4-DHPs) are a class of compounds known for their cardiovascular effects, and some derivatives also exhibit other biological activities. The Hantzsch synthesis is a common method for their preparation.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalyst (e.g., nicotinic acid).

  • Reaction Conditions: Reflux the reaction mixture for 2-9 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature.

  • Purification: The product can often be isolated by filtration and recrystallization from a suitable solvent like ethanol.[1]

Experimental Workflow: 1,4-Dihydropyridine Synthesis

Dihydropyridine_Synthesis start Start reactants Mix this compound, β-dicarbonyl compound, and ammonium acetate start->reactants solvent_catalyst Add ethanol and catalyst reactants->solvent_catalyst reflux Reflux for 2-9 hours solvent_catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to room temperature tlc->cool Reaction complete filter Filter and recrystallize cool->filter product Purified 1,4-Dihydropyridine Derivative filter->product

Caption: Workflow for the synthesis of 1,4-dihydropyridine derivatives.

Enzyme Inhibition Assays

Once a library of derivatives has been synthesized, they must be screened for their inhibitory activity against target enzymes. Detailed protocols for α-glucosidase and DPP-4 inhibition assays are provided below.

α-Glucosidase Inhibition Assay

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

Protocol:

  • Reagent Preparation:

    • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) at a suitable concentration (e.g., 0.1 U/mL) in phosphate buffer (0.1 M, pH 6.8).

    • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) at a concentration of 1.25 mM in the same phosphate buffer.

    • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Positive control: Acarbose solution.

    • Stop solution: Sodium carbonate (1 M).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound solution to each well.

    • Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.[2]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the mixture at 37°C for 20 minutes.[2]

    • Stop the reaction by adding 50 µL of sodium carbonate solution.[2]

  • Data Acquisition: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control: Absorbance of the enzyme reaction without inhibitor.

    • Abs_sample: Absorbance of the enzyme reaction with the test compound.

  • IC50 Determination: Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is an enzyme that inactivates incretin hormones, which play a role in glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic drugs.

Protocol:

  • Reagent Preparation:

    • DPP-4 enzyme solution (e.g., human recombinant) at a suitable concentration (e.g., 1.73 mU/mL) in Tris-HCl buffer (50 mM, pH 8.0).

    • Substrate solution: Gly-Pro-AMC (aminomethylcoumarin) at a concentration of 200 µM in the same Tris-HCl buffer.

    • Test compounds (inhibitors) dissolved in DMSO at various concentrations.

    • Positive control: Sitagliptin solution.

  • Assay Procedure (96-well plate format):

    • Add 26 µL of the test compound solution to each well.[3]

    • Add 24 µL of the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.[3]

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.[3]

    • Incubate the mixture at 37°C for 30 minutes.[3]

  • Data Acquisition: Measure the fluorescence of the liberated AMC at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.

  • Calculation: Calculate the percentage of inhibition based on the rate of fluorescence increase compared to the control.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

Understanding the biological context of the target enzymes is crucial for rational drug design.

α-Glucosidase and Carbohydrate Metabolism

α-Glucosidase is located in the brush border of the small intestine and is responsible for the final step in the digestion of carbohydrates. Its inhibition slows the absorption of glucose into the bloodstream.

Signaling Pathway: α-Glucosidase in Carbohydrate Digestion

alpha_glucosidase_pathway carbs Dietary Carbohydrates (Starch, Sucrose) digestion Initial Digestion (Amylase) carbs->digestion oligo Oligosaccharides & Disaccharides digestion->oligo glucosidase α-Glucosidase (Brush Border Enzyme) oligo->glucosidase glucose Glucose glucosidase->glucose absorption Intestinal Absorption glucose->absorption bloodstream Increased Blood Glucose absorption->bloodstream inhibitor α-Glucosidase Inhibitor (e.g., from this compound) inhibitor->glucosidase Inhibits

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

DPP-4 and Incretin Signaling

DPP-4 is a serine protease that cleaves and inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion.

Signaling Pathway: DPP-4 in Glucose Homeostasis

dpp4_pathway food Food Intake gut Gut L-cells food->gut glp1 Active GLP-1 gut->glp1 pancreas Pancreatic β-cells glp1->pancreas dpp4 DPP-4 Enzyme glp1->dpp4 Substrate insulin Insulin Secretion pancreas->insulin glucose_uptake Increased Glucose Uptake by Tissues insulin->glucose_uptake blood_glucose Decreased Blood Glucose glucose_uptake->blood_glucose inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Cleavage inhibitor DPP-4 Inhibitor (e.g., from this compound) inhibitor->dpp4 Inhibits

Caption: DPP-4's role in inactivating GLP-1 and the effect of its inhibition.

Data Presentation

The following table summarizes the α-glucosidase inhibitory activity of some nicotinaldehyde-based azlactones as reported in the literature. This data can serve as a reference for the expected activity of newly synthesized derivatives from this compound.

Compound IDDescriptionα-Glucosidase IC50 (µg/mL)
3g 4-pyridylazlactone15.05
6a 2-Morpholinepyridylazlactone (methyl substitution)37.05
6b 2-Morpholinepyridylazlactone (phenyl substitution)20.22
Data sourced from a study on nicotinaldehyde based azlactones.

Conclusion

This compound represents a promising starting scaffold for the development of novel enzyme inhibitors. By employing established synthetic methodologies such as the Erlenmeyer-Plöchl and Hantzsch reactions, a diverse library of potential inhibitors can be generated. The detailed protocols provided for α-glucosidase and DPP-4 inhibition assays offer a robust framework for screening these compounds and identifying lead candidates for further development in the treatment of metabolic diseases. The visualization of experimental workflows and signaling pathways aims to facilitate a deeper understanding of the drug discovery process from synthesis to biological function.

References

Synthetic Routes to 6-(4-Fluorophenyl)nicotinaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-(4-Fluorophenyl)nicotinaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the prevalence of the 4-fluorophenyl-pyridine scaffold in a wide range of biologically active molecules. The synthetic routes described herein focus on established and efficient methodologies, including palladium-catalyzed cross-coupling reactions and functional group transformations.

Introduction

This compound is a key intermediate for the synthesis of a variety of complex organic molecules. The presence of the aldehyde functional group allows for a wide range of subsequent chemical modifications, while the 4-fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines three primary synthetic strategies for accessing this important building block:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, including the Suzuki, Stille, and Negishi reactions, are powerful tools for the formation of the critical carbon-carbon bond between the pyridine and fluorophenyl rings.

  • Oxidation of the Corresponding Alcohol: This approach involves the synthesis of the precursor alcohol, [6-(4-fluorophenyl)pyridin-3-yl]methanol, followed by its oxidation to the desired aldehyde.

  • Reduction of the Corresponding Carboxylic Acid or its Ester: This strategy entails the partial reduction of a 6-(4-fluorophenyl)nicotinic acid derivative to the aldehyde oxidation state.

Each of these routes offers distinct advantages and may be selected based on the availability of starting materials, desired scale, and tolerance of other functional groups.

Synthetic Pathways Overview

The following diagram illustrates the principal synthetic pathways to this compound.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Oxidation Route cluster_2 Reduction Route Halonicotinaldehyde 6-Halonicotinaldehyde (X = Cl, Br, I) Target_Aldehyde This compound Halonicotinaldehyde->Target_Aldehyde Pd Catalyst, Base (Suzuki, Stille, Negishi) Fluorophenyl_Reagent 4-Fluorophenyl Organometallic Reagent Fluorophenyl_Reagent->Target_Aldehyde Precursor_Alcohol [6-(4-Fluorophenyl)pyridin-3-yl]methanol Target_Aldehyde2 This compound Precursor_Alcohol->Target_Aldehyde2 Oxidizing Agent (e.g., MnO2, PCC) Precursor_Ester Ester of 6-(4-Fluorophenyl)nicotinic acid Target_Aldehyde3 This compound Precursor_Ester->Target_Aldehyde3 Reducing Agent (e.g., DIBAL-H)

Figure 1: Principal synthetic strategies for this compound.

Experimental Protocols and Data

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing biaryl systems. The choice of reaction (Suzuki, Stille, or Negishi) often depends on the stability, availability, and toxicity of the organometallic reagent.

The Suzuki-Miyaura coupling utilizes a boronic acid or its ester as the organometallic partner, which are generally stable, commercially available, and have low toxicity.

Experimental Workflow:

G reagents Combine: 6-Chloronicotinaldehyde 4-Fluorophenylboronic acid Pd Catalyst & Ligand Base, Solvent reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 2: Workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

To a solution of 6-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added 4-fluorophenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative):

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Chloronicotinaldehyde4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90875-85
26-Bromonicotinaldehyde4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100680-90

The Stille coupling employs organostannane reagents, which are known for their tolerance of a wide variety of functional groups.[1][2] However, the toxicity of tin compounds is a significant drawback.[2]

Detailed Protocol:

In a flame-dried flask under an inert atmosphere, 6-chloronicotinaldehyde (1.0 eq), tributyl(4-fluorophenyl)stannane (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a ligand if necessary, are dissolved in an anhydrous solvent like toluene or DMF. The mixture is degassed and heated to 80-110 °C for 6-18 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. A fluoride workup (e.g., with KF solution) can be employed to remove tin byproducts.

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[3][4] However, organozinc reagents are sensitive to air and moisture.[4]

Detailed Protocol:

The (4-fluorophenyl)zinc chloride reagent is prepared in situ or pre-formed. In a typical procedure, 4-fluoro-1-iodobenzene is reacted with zinc dust. To a solution of 6-chloronicotinaldehyde (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in an anhydrous solvent like THF, the solution of (4-fluorophenyl)zinc chloride (1.2-1.5 eq) is added dropwise at room temperature under an inert atmosphere. The reaction is stirred for 2-6 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Method 2: Oxidation of [6-(4-fluorophenyl)pyridin-3-yl]methanol

This two-step approach involves the initial synthesis of the alcohol precursor followed by its oxidation to the aldehyde.

Experimental Workflow:

G cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Oxidation start 6-Chloro-3-(hydroxymethyl)pyridine + 4-Fluorophenylboronic acid alcohol [6-(4-Fluorophenyl)pyridin-3-yl]methanol start->alcohol Suzuki Coupling alcohol2 [6-(4-Fluorophenyl)pyridin-3-yl]methanol aldehyde This compound alcohol2->aldehyde MnO2 or PCC

Figure 3: Workflow for the oxidation route.

Detailed Protocol:

  • Step 1: Synthesis of [6-(4-fluorophenyl)pyridin-3-yl]methanol: This alcohol can be synthesized via a Suzuki coupling between 6-chloro-3-(hydroxymethyl)pyridine and 4-fluorophenylboronic acid, following a similar procedure to that described in Method 1A.

  • Step 2: Oxidation to this compound: To a solution of [6-(4-fluorophenyl)pyridin-3-yl]methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, an oxidizing agent like manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5-2.0 eq) is added.[5] The reaction mixture is stirred at room temperature for 4-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidant, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data (Representative):

SubstrateOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
[6-(4-fluorophenyl)pyridin-3-yl]methanolMnO₂DCMRT1280-90
[6-(4-fluorophenyl)pyridin-3-yl]methanolPCCDCMRT475-85
Method 3: Reduction of a 6-(4-Fluorophenyl)nicotinic Acid Derivative

This method involves the partial reduction of a carboxylic acid ester to the corresponding aldehyde, typically using a hydride-based reducing agent at low temperature.

Detailed Protocol:

  • Step 1: Synthesis of an Ester of 6-(4-Fluorophenyl)nicotinic Acid: The nicotinic acid can be synthesized via a Suzuki coupling of a 6-chloronicotinate ester with 4-fluorophenylboronic acid. The resulting acid can then be esterified (e.g., with methanol or ethanol in the presence of an acid catalyst).

  • Step 2: Reduction to this compound: A solution of the methyl or ethyl ester of 6-(4-fluorophenyl)nicotinic acid (1.0 eq) in an anhydrous solvent such as toluene or THF is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminum hydride (DIBAL-H, 1.0-1.2 eq, typically 1.0 M in a hydrocarbon solvent) is added dropwise, and the reaction is stirred at -78 °C for 1-3 hours.[6][7] The reaction is carefully quenched at low temperature with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until two clear layers form. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Quantitative Data (Representative):

SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)
Methyl 6-(4-fluorophenyl)nicotinateDIBAL-HToluene-78270-80
Ethyl 6-(4-fluorophenyl)nicotinateDIBAL-HTHF-78270-80

Conclusion

The synthesis of this compound can be achieved through several reliable and efficient routes. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The protocols and data presented in these application notes provide a solid foundation for the successful synthesis of this valuable building block and its derivatives. Careful optimization of reaction conditions may be necessary to achieve the best results for a specific application.

References

Application Notes and Protocols for High-Throughput Screening of 6-(4-Fluorophenyl)nicotinaldehyde Analogs as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[1][2] NAMPT catalyzes the rate-limiting step of converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1] Given the heightened reliance of cancer cells on NAD+ metabolism, NAMPT has emerged as a promising therapeutic target for anticancer drug discovery.[3][4] Analogs of 6-(4-Fluorophenyl)nicotinaldehyde are a class of small molecules that have shown potential as NAMPT inhibitors. High-throughput screening (HTS) assays are essential for the rapid and efficient identification and characterization of potent inhibitors from large chemical libraries.[5][6]

These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and evaluate novel inhibitors of NAMPT, with a focus on this compound analogs.

Signaling Pathway: NAMPT-Mediated NAD+ Biosynthesis

The NAMPT-mediated salvage pathway is a cornerstone of cellular NAD+ homeostasis. This pathway recycles nicotinamide, a byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into the NAD+ pool. Inhibition of NAMPT disrupts this vital process, leading to NAD+ depletion and subsequent cellular apoptosis, particularly in cancer cells with high energy demands.

NAMPT_Pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP to AMP+PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cell_Metabolism Cellular Metabolism & Energy Production NAD->Cell_Metabolism Sirtuins->NAM PARPs->NAM Apoptosis Apoptosis Cell_Metabolism->Apoptosis Inhibitor This compound Analogs Inhibitor->NAMPT

Caption: NAMPT in the NAD+ Salvage Pathway.

High-Throughput Screening Workflow

The discovery of novel NAMPT inhibitors follows a structured workflow, beginning with a large-scale primary screen to identify initial "hits." These hits then undergo a series of validation and characterization assays to confirm their activity, determine their potency and selectivity, and eliminate false positives.

HTS_Workflow cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Primary_Screen Primary HTS: Biochemical Assay (e.g., Fluorescence-based) Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Cell Viability) Orthogonal_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Assays (vs. other enzymes) Cell_Based_Assay->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies

Caption: HTS Workflow for NAMPT Inhibitors.

Experimental Protocols

Biochemical HTS Assay: Coupled-Enzyme Fluorogenic Assay

This assay measures the activity of NAMPT by detecting the production of NAD+, which is then used in a coupled enzymatic reaction to generate a fluorescent signal.[7][8]

Principle:

  • NAMPT converts NAM and PRPP to NMN.

  • NMN is converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase).

  • The newly synthesized NAD+ is used by alcohol dehydrogenase (ADH) to reduce a substrate, resulting in the production of NADH, which is fluorescent.

Materials:

  • Recombinant Human NAMPT enzyme

  • NMNAT enzyme

  • Alcohol Dehydrogenase (ADH)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Ethanol

  • Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

  • 384-well black, low-volume microplates

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., FK866)

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)

Protocol:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add the purified NAMPT enzyme to each well, except for the negative control wells.

  • Add the test compound dilutions to the respective wells. Include positive controls (no inhibitor) and negative controls (no NAMPT enzyme).

  • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.

  • Initiate the reaction by adding the master mix to all wells.

  • Immediately begin monitoring the fluorescence intensity at an excitation of ~340 nm and an emission of ~460 nm over a period of 60-120 minutes at 30°C.

Data Analysis: The rate of increase in fluorescence is proportional to the NAMPT activity. The percentage of inhibition is calculated for each compound concentration relative to the positive control (uninhibited enzyme). The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. A Z' factor greater than 0.5 is recommended for a robust assay.[5]

Cell-Based HTS Assay: Cell Viability Assay

This assay determines the cytotoxic effect of the NAMPT inhibitor analogs on cancer cell lines that are highly dependent on the NAD+ salvage pathway.

Principle: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue). Viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.[9]

Materials:

  • Cancer cell line (e.g., A2780, MV4-11, HepG2)

  • Cell culture medium and supplements

  • 384-well clear-bottom, black-walled microplates

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., FK866)

  • CellTiter-Blue® or similar resazurin-based reagent

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Protocol:

  • Seed the cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in the cell culture medium.

  • Add the compound dilutions to the cells. Include vehicle-treated controls (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) values are determined by fitting the dose-response data to a suitable model.

Data Presentation

The quantitative data for known NAMPT inhibitors can be summarized for comparative purposes.

CompoundBiochemical IC50 (nM)Cell-Based GI50 (nM) (Cell Line)Reference
FK8661.60 ± 0.322.21 ± 0.21 (HepG2)[10]
OT-82~32.89 ± 0.47 (Hematological Malignancies)[3][11]
MS09.08 ± 0.90510.01 ± 162.09 (HepG2)[10]
MS70.93 ± 0.29>10,000 (A549)[12]
Compound 1152-200 (Various)[11]
Compound 202 (NAMPT)Not Reported[3]

Hit Validation and Follow-up Studies

Following the primary screen, a series of hit validation studies are crucial to confirm the activity of the identified compounds and to eliminate false positives.[13]

Recommended Follow-up Assays:

  • Orthogonal Biochemical Assays: Confirm NAMPT inhibition using a different assay format, such as a luminescence-based assay or a direct NMN detection method.[4]

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be employed to verify that the compound binds to NAMPT within the cellular environment.[12]

  • Selectivity Profiling: Test the hit compounds against other NAD+-utilizing enzymes (e.g., NMNAT, PARPs) to ensure selectivity for NAMPT.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compounds to understand the relationship between their chemical structure and biological activity, which will guide lead optimization.[14]

References

Application Note: A Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of 6-(4-Fluorophenyl)nicotinaldehyde, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinaldehyde and 4-fluorophenylboronic acid. This method offers high yields, good functional group tolerance, and is amenable to large-scale production. All quantitative data is summarized for clarity, and detailed experimental procedures are provided to ensure reproducibility.

Introduction

This compound is a crucial building block in medicinal chemistry, finding application in the synthesis of a wide range of biologically active molecules. The development of a scalable and efficient synthetic route is therefore of significant interest to researchers in drug discovery and development. The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry due to its mild reaction conditions and broad substrate scope.[1][2][3] This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, focusing on practical considerations for researchers in an industrial setting.

Synthetic Scheme

The overall synthetic strategy involves a single key transformation: a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-chloronicotinaldehyde 6-Chloronicotinaldehyde reaction_mixture Suzuki-Miyaura Coupling 6-chloronicotinaldehyde->reaction_mixture 4-fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4-fluorophenylboronic_acid->reaction_mixture Pd_catalyst Pd(PPh3)4 Pd_catalyst->reaction_mixture Base K2CO3 Base->reaction_mixture Solvent Toluene/Water Solvent->reaction_mixture product This compound reaction_mixture->product

Figure 1: Synthetic scheme for this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Equipment
Reagent/EquipmentGradeSupplier
6-Chloronicotinaldehyde>98%Sigma-Aldrich
4-Fluorophenylboronic acid>98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific
TolueneAnhydrous, >99.8%Sigma-Aldrich
Deionized WaterMillipore
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Brine (Saturated NaCl solution)Lab Prepared
Anhydrous Magnesium Sulfate>98%Acros Organics
Round-bottom flask (2 L)Pyrex
Reflux condenserKimble
Magnetic stirrer with heatingIKA
Separatory funnel (2 L)Pyrex
Rotary evaporatorBuchi
Glass chromatography columnAce Glass
Silica Gel (230-400 mesh)Sorbent Technologies
Reagent Quantities
ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
6-Chloronicotinaldehyde141.5650.00.3531.0
4-Fluorophenylboronic acid139.9254.20.3871.1
Tetrakis(triphenylphosphine)palladium(0)1155.564.080.003530.01
Potassium Carbonate (K₂CO₃)138.2197.60.7062.0
Toluene-800 mL--
Deionized Water-200 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 2 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinaldehyde (50.0 g, 0.353 mol), 4-fluorophenylboronic acid (54.2 g, 0.387 mol), and potassium carbonate (97.6 g, 0.706 mol).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add anhydrous toluene (800 mL) and deionized water (200 mL) to the flask.

    • Add tetrakis(triphenylphosphine)palladium(0) (4.08 g, 0.00353 mol) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 500 mL of deionized water to the reaction flask and transfer the mixture to a 2 L separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a pale yellow solid.

Workflow Diagram

G start Start setup Reaction Setup: - Add reactants and base to flask - Establish inert atmosphere start->setup reagents Add Solvents and Catalyst: - Toluene and Water - Pd(PPh3)4 setup->reagents reaction Reaction: - Heat to 90°C - Stir for 12-16 hours reagents->reaction workup Work-up: - Cool and add water - Separate layers - Extract with Ethyl Acetate - Wash with brine and dry reaction->workup purification Purification: - Concentrate crude product - Flash column chromatography workup->purification product Final Product: - this compound purification->product end End product->end

Figure 2: Experimental workflow for the synthesis.

Results and Discussion

The described protocol consistently provides the target compound in good yield and high purity.

Product Characterization
AnalysisResult
Appearance Pale yellow solid
Yield 75-85%
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) Conforms to the expected structure.
Mass Spec (ESI+) m/z = 202.06 [M+H]⁺

The Suzuki-Miyaura coupling proves to be a highly effective method for the synthesis of this compound. The use of aqueous potassium carbonate as the base and a toluene/water solvent system facilitates an efficient reaction and straightforward work-up. The palladium catalyst loading is kept low (1 mol%) to minimize cost and residual metal in the final product, a critical consideration for pharmaceutical applications.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The procedure is robust, high-yielding, and suitable for the production of multi-gram quantities of the target compound. This protocol should serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(4-fluorophenyl)nicotinaldehyde as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and can be adapted by researchers for the preparation of novel pyrazolopyrimidines, thienopyrimidines, and dihydropyrimidinones.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2][3] The pyridine scaffold, in particular, is a common feature in many approved drugs.[4] this compound is a functionalized pyridine derivative that serves as a valuable building block for the construction of more complex heterocyclic systems. Its aldehyde functionality allows for a variety of classical condensation and multicomponent reactions, providing access to a diverse range of molecular architectures. The presence of the fluorophenyl group can also impart favorable pharmacokinetic properties to the final compounds.

Synthesis of this compound

While not widely commercially available, this compound can be synthesized through methods analogous to those used for other substituted nicotinaldehydes. A plausible synthetic route involves the reduction of a corresponding nicotinic acid derivative, such as a morpholinamide, using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). This method offers a controlled reduction to the aldehyde without over-reduction to the alcohol.[5]

Application in Heterocyclic Synthesis

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds known to exhibit a range of biological activities, including protein kinase inhibition, which is crucial in cancer therapy.[6] The synthesis of these compounds can be achieved through the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. In this context, this compound can be used to first generate an α,β-unsaturated intermediate, which then undergoes cyclocondensation with an aminopyrazole.

A This compound C Knoevenagel Condensation A->C B Active Methylene Compound (e.g., Malononitrile) B->C D α,β-Unsaturated Nitrile Intermediate C->D F Cyclocondensation D->F E Aminopyrazole E->F G Pyrazolo[1,5-a]pyrimidine Derivative F->G

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrimidines.

  • Step 1: Knoevenagel Condensation. To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a weak base like piperidine or triethylamine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated α,β-unsaturated nitrile intermediate by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Cyclocondensation. To a suspension of the α,β-unsaturated nitrile intermediate (1.0 eq) and a 3-aminopyrazole derivative (1.0 eq) in glacial acetic acid, add a catalytic amount of a strong acid like sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

Reactant 1Reactant 2ProductTypical Yield (%)
This compoundMalononitrile2-Cyano-3-(6-(4-fluorophenyl)pyridin-3-yl)acrylonitrile85-95
Intermediate from Step 13-AminopyrazolePyrazolo[1,5-a]pyrimidine derivative60-80
Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds with diverse biological activities.[7][8] The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines.[1][9][10] this compound can be utilized as the aldehyde component in a Gewald reaction.

A This compound D Gewald Reaction A->D B Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) B->D C Elemental Sulfur C->D E 2-Aminothiophene Intermediate D->E G Cyclization E->G F Cyclizing Agent (e.g., Formamide) F->G H Thieno[2,3-d]pyrimidine Derivative G->H

Caption: Synthetic workflow for Thieno[2,3-d]pyrimidines.

  • Step 1: Gewald Reaction. In a round-bottom flask, combine this compound (1.0 eq), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or diethylamine, to the mixture.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and collect the precipitated 2-aminothiophene intermediate by filtration. Wash with cold ethanol and dry.

  • Step 2: Pyrimidine Ring Formation. Heat the 2-aminothiophene intermediate in an excess of formamide at reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the pure thieno[2,3-d]pyrimidine derivative.

Reactant 1Reactant 2Reactant 3ProductTypical Yield (%)
This compoundEthyl CyanoacetateSulfur2-Amino-3-ethoxycarbonyl-4-(6-(4-fluorophenyl)pyridin-3-yl)thiophene70-90
Intermediate from Step 1Formamide-Thieno[2,3-d]pyrimidine derivative50-70
Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones, which have shown a wide range of pharmacological activities, including acting as calcium channel blockers.[3][11][12][13] This one-pot synthesis involves an aldehyde, a β-ketoester, and urea or thiourea.

A This compound D Biginelli Reaction A->D B β-Ketoester (e.g., Ethyl Acetoacetate) B->D C Urea or Thiourea C->D E Dihydropyrimidinone Derivative D->E

Caption: Synthetic workflow for Dihydropyrimidinones.

  • In a round-bottom flask, mix this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Add a catalytic amount of an acid, such as hydrochloric acid or a Lewis acid like ytterbium triflate.

  • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure dihydropyrimidinone derivative.

Reactant 1Reactant 2Reactant 3ProductTypical Yield (%)
This compoundEthyl AcetoacetateUreaDihydropyrimidinone derivative70-90

Potential Biological Activities and Signaling Pathways

While specific biological data for compounds derived from this compound is not available in the public domain, the resulting heterocyclic scaffolds are known to interact with various biological targets. For instance, pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The established synthetic routes described in these notes provide a solid foundation for researchers to explore the chemical space around pyrazolopyrimidines, thienopyrimidines, and dihydropyrimidinones, facilitating the discovery of novel drug candidates. The provided protocols are intended as a guide and may require optimization for specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 6-(4-Fluorophenyl)nicotinaldehyde synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a 6-halonicotinaldehyde (typically 6-chloronicotinaldehyde or 6-bromonicotinaldehyde) with 4-fluorophenylboronic acid in the presence of a palladium catalyst, a ligand, and a base.

Q2: Which starting 6-halonicotinaldehyde is better, chloro or bromo?

A2: Generally, 6-bromonicotinaldehyde is more reactive than 6-chloronicotinaldehyde in Suzuki-Miyaura coupling reactions, often leading to higher yields under milder conditions. However, 6-chloronicotinaldehyde is typically more cost-effective. The choice may depend on a balance between desired reactivity and cost. For challenging couplings, the bromo-substituted starting material is often preferred.

Q3: What are the key parameters to optimize for improving the reaction yield?

A3: The critical parameters to optimize for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The interplay of these factors is crucial for achieving high yields and minimizing side products.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time intervals to check for the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use a fresh batch of catalyst. Consider using a pre-catalyst that is more air- and moisture-stable.
Inappropriate Ligand The choice of ligand is critical. For coupling with an electron-deficient pyridine ring, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[1]
Ineffective Base The base is crucial for the transmetalation step. A moderately strong base like K₂CO₃ or Cs₂CO₃ is often a good starting point. For less reactive chlorides, a stronger base like K₃PO₄ may be necessary. Ensure the base is finely powdered and dry.
Incorrect Solvent The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water to aid in dissolving the base.[2]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 80°C to 110°C. If the reaction is sluggish, consider increasing the temperature.
Poor Quality Boronic Acid Use high-purity 4-fluorophenylboronic acid. Boronic acids can degrade over time, leading to lower yields.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of 4-fluorophenylboronic acid This side reaction can occur if the transmetalation step is slow.Optimize the catalyst and ligand system. Changing the ligand can often suppress homocoupling.[1] Ensure an appropriate stoichiometry of the halide to boronic acid (typically 1:1.1 to 1.5).
Protodeboronation of 4-fluorophenylboronic acid This is the replacement of the boronic acid group with a hydrogen atom, consuming the coupling partner. It can be catalyzed by the base or the palladium catalyst, especially in the presence of water.[1]Ensure the reaction is properly degassed. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is a major issue.[1]
Formation of Palladium Black This indicates catalyst decomposition.Increase the ligand-to-palladium ratio slightly. Use a more robust, sterically hindered ligand. Lower the reaction temperature. Ensure all reagents and solvents are pure and anhydrous.[1]
Problem 3: Difficulty in Product Purification
Issue Suggested Solution
Product contaminated with residual catalyst After the reaction, filter the mixture through a pad of celite while hot to remove the palladium catalyst. Further purification can be achieved by column chromatography on silica gel.
Product co-elutes with starting material or side products Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Aldehyde decomposition on silica gel While less common for aromatic aldehydes, if decomposition is suspected, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification via recrystallization can be explored.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of 6-chloronicotinaldehyde with 4-fluorophenylboronic acid. This should be considered a starting point for optimization.

Materials:

  • 6-chloronicotinaldehyde

  • 4-fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables summarize the general influence of different reaction parameters on the yield of Suzuki-Miyaura couplings for heteroaromatic systems, which can be applied to the synthesis of this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

CatalystLigandExpected Yield TrendNotes
Pd(PPh₃)₄PPh₃ModerateA classic catalyst, but may require higher temperatures and longer reaction times for less reactive chlorides.
Pd(OAc)₂SPhosGood to ExcellentBuchwald ligands like SPhos are often highly effective for coupling with electron-deficient heteroaryl chlorides.[1]
Pd(OAc)₂XPhosGood to ExcellentAnother effective Buchwald ligand, often used for challenging couplings.
PdCl₂(dppf)dppfModerate to GoodA robust catalyst system, but may be less effective than Buchwald systems for this specific substrate.

Table 2: Effect of Base and Solvent on Yield

BaseSolvent SystemExpected Yield TrendNotes
K₂CO₃Dioxane/Water (4:1)GoodA common and effective combination for many Suzuki couplings.
Cs₂CO₃Toluene/Water (10:1)Good to ExcellentCesium carbonate is more soluble and can sometimes lead to higher yields.
K₃PO₄DioxaneGood to ExcellentA stronger base that can be effective for less reactive aryl chlorides.
NaHCO₃DMF/Water (5:1)ModerateA weaker base, may require higher temperatures or a more reactive substrate.

Visualizations

experimental_workflow reagents 1. Combine Reactants: - 6-halonicotinaldehyde - 4-fluorophenylboronic acid - Base catalyst 2. Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat under Inert Atmosphere solvent->reaction monitoring 5. Monitor Progress (TLC/HPLC) reaction->monitoring workup 6. Aqueous Workup & Extraction monitoring->workup purification 7. Purify by Column Chromatography workup->purification product Pure 6-(4-Fluorophenyl) nicotinaldehyde purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? catalyst Check Catalyst/Ligand System start->catalyst base Optimize Base start->base solvent_temp Verify Solvent & Temperature start->solvent_temp reagents Assess Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions homocoupling Homocoupling? side_reactions->homocoupling protodeboronation Protodeboronation? side_reactions->protodeboronation optimize_stoichiometry Adjust Stoichiometry homocoupling->optimize_stoichiometry use_boronic_ester Use Boronic Ester protodeboronation->use_boronic_ester

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(4-Fluorophenyl)nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for compounds similar to this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities.[1][2][3] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.[4]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: While specific impurity profiles depend on the synthetic route, common impurities in related syntheses can include unreacted starting materials, by-products from side reactions, and degradation products. For instance, in syntheses of similar compounds, impurities can arise from incomplete reactions or side reactions involving reagents and solvents.[5] The aldehyde functional group can also be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for extended periods.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions collected during column chromatography.[1] By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the desired product and whether they are contaminated with impurities.

Q4: My compound appears as an oil instead of a solid. How can I crystallize it?

A4: If your product oils out during recrystallization, it could be due to the presence of impurities or the use of an inappropriate solvent.[6] Consider purifying the crude material by column chromatography first to remove impurities.[6] Alternatively, you can try different solvent systems for recrystallization, such as a binary solvent mixture (e.g., ethyl acetate/hexanes), and induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography The product is eluting with the solvent front or is strongly adsorbed to the stationary phase.Optimize the mobile phase polarity using TLC. A starting point is a solvent system where the product has an Rf value of ~0.3.[3] If the product is not eluting, gradually increase the polarity of the eluent.
The column was overloaded with crude material.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
The compound is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography. Alternatively, consider using a different stationary phase like alumina.
Poor Separation of Impurities by Column Chromatography The polarity of the mobile phase is too high or too low.Systematically test different solvent systems with varying polarities using TLC to achieve optimal separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often more reliable.[1]
Fractions were collected in too large of a volume.Collect smaller fractions to improve the resolution of the separation.
Product Does Not Crystallize or Oils Out During Recrystallization The solvent is not suitable (product is too soluble or insoluble).Screen a variety of solvents or solvent mixtures. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.
The solution was cooled too quickly.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]
The presence of impurities is inhibiting crystallization.Purify the crude material by column chromatography before attempting recrystallization.[6]
Product Discoloration The presence of colored impurities from the reaction.Treat a solution of the crude product with activated carbon before filtration and recrystallization.
The product is degrading due to exposure to air or light.Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light.

Experimental Protocols

General Protocol for Column Chromatography

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[3]

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[3]

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase (eluent) to the top of the column.

    • Apply gentle pressure (flash chromatography) to move the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling. A patent for a similar compound suggests ethyl acetate as a potential recrystallization solvent.[4]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

    • Hot filter the solution to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If necessary Purity_Check_2 Final Purity & Characterization (NMR, HPLC, etc.) Purity_Check_1->Purity_Check_2 Sufficiently Pure Recrystallization->Purity_Check_2 Pure_Product Pure Product Purity_Check_2->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_yield cluster_purity cluster_crystallization Start Purification Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Poor_Separation Poor Separation Issue_Type->Poor_Separation Purity Crystallization_Problem Crystallization Problem Issue_Type->Crystallization_Problem Physical Form Check_Elution Check TLC of all fractions Low_Yield->Check_Elution Optimize_Solvent_Purity Optimize eluent polarity via TLC Poor_Separation->Optimize_Solvent_Purity Repack_Column Repack column carefully Poor_Separation->Repack_Column Smaller_Fractions Collect smaller fractions Poor_Separation->Smaller_Fractions Screen_Solvents Screen different solvents/mixtures Crystallization_Problem->Screen_Solvents Slow_Cooling Ensure slow cooling Crystallization_Problem->Slow_Cooling Pre_Purify Pre-purify by chromatography Crystallization_Problem->Pre_Purify Optimize_Solvent_Yield Optimize eluent polarity Check_Elution->Optimize_Solvent_Yield Check_Loading Reduce column loading Check_Elution->Check_Loading

Caption: Decision tree for troubleshooting common purification issues.

References

overcoming challenges in the synthesis of substituted nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted nicotinaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted nicotinaldehydes?

A1: Several key methods are employed for the synthesis of substituted nicotinaldehydes, each with its own advantages and challenges. The choice of method often depends on the available starting materials and the desired substitution pattern. Common strategies include:

  • Vilsmeier-Haack Reaction: This is a powerful method for formylating electron-rich pyridine rings.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3]

  • Oxidation of Substituted 3-Picolines or Pyridin-3-yl-methanols: A direct approach involving the oxidation of a methyl or hydroxymethyl group at the 3-position of the pyridine ring.[4][5] Common oxidizing agents include manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[4][6]

  • Reduction of Nicotinic Acid Derivatives: Substituted nicotinic acids or their esters can be selectively reduced to the corresponding aldehydes.[4][7] Reagents like diisobutylaluminium hydride (DIBAL-H) are often used for this transformation.[8]

  • Directed Ortho-lithiation: This technique allows for the introduction of a formyl group at a specific position ortho to a directing group on the pyridine ring.[9][10][11]

Q2: My Vilsmeier-Haack reaction is failing or giving very low yields. What are the likely causes?

A2: Low or no product formation in a Vilsmeier-Haack reaction is a common issue.[1] The primary suspects are typically the reagents and reaction conditions. Key factors to investigate include:

  • Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. Ensure that the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are anhydrous and of high purity.[1][2] It is best to use freshly opened or distilled reagents and to prepare the Vilsmeier reagent just before use.[1][2]

  • Insufficiently Activated Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic systems.[3][12] If your pyridine ring has strong electron-withdrawing groups, the reaction may be sluggish or fail.

  • Incorrect Reaction Temperature: The optimal temperature can vary significantly depending on the substrate's reactivity, often ranging from 0°C to 80°C.[2] It is advisable to start at a low temperature and gradually increase it while monitoring the reaction's progress.[2]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: The formation of multiple products is a frequent challenge.[2] These can arise from various side reactions:

  • Isomeric Impurities: Non-regioselective formylation can lead to the formation of different isomers.[1] The position of formylation is directed by the electronic and steric effects of the substituents on the pyridine ring.

  • Over-reaction Products: Under harsh conditions, diformylation of the pyridine ring can occur, although this is less common than with more electron-rich heterocycles.[1][2]

  • Hydrolysis of Substituents: If your substrate has sensitive groups, such as a chloro-substituent, hydrolysis can occur during the reaction or aqueous work-up, leading to hydroxylated byproducts.[2]

  • Byproducts from the Vilsmeier Reagent: Decomposition of the Vilsmeier reagent can generate colored impurities.[2]

Q4: How can I effectively purify my substituted nicotinaldehyde?

A4: Purification can be challenging, especially if the product is an oil or if impurities have similar polarities.[1][2]

  • Column Chromatography: This is the most common and effective method for separating the desired product from isomers and other impurities.[1] Optimization of the solvent system (e.g., a hexane/ethyl acetate gradient) is crucial for good separation.[2]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique.

  • Trituration: For oily products that are difficult to crystallize, trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification and remove non-polar impurities.[2]

Troubleshooting Guides

Problem: Low or No Product Yield in Vilsmeier-Haack Reaction

G start Low or No Product Yield reagent_check Check Reagent Quality start->reagent_check substrate_check Evaluate Substrate Reactivity start->substrate_check condition_check Optimize Reaction Conditions start->condition_check reagent_purity Use Anhydrous POCl3 and DMF? Prepare Vilsmeier Reagent Fresh? reagent_check->reagent_purity substrate_activation Is the Pyridine Ring Electron-Rich? substrate_check->substrate_activation temp_check Vary Reaction Temperature? (e.g., 0°C to 80°C) condition_check->temp_check time_check Increase Reaction Time? condition_check->time_check stoichiometry_check Use Slight Excess of Vilsmeier Reagent? condition_check->stoichiometry_check solution1 Use fresh/distilled reagents. Work under inert atmosphere. reagent_purity->solution1 solution2 Consider alternative formylation methods for electron-deficient pyridines. substrate_activation->solution2 solution3 Monitor reaction by TLC/LC-MS to find optimal conditions. temp_check->solution3 time_check->solution3 stoichiometry_check->solution3

Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack reaction.

Potential Cause Troubleshooting Steps References
Inactive Vilsmeier Reagent Ensure POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use.[1][2]
Insufficiently Activated Substrate Confirm the identity and purity of the starting material. Electron-donating groups on the pyridine ring facilitate the reaction.[1][3]
Incorrect Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Optimal temperatures can range from below 0°C to 80°C.[2]
Incomplete Reaction Increase the reaction time. Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent.[1][2]
Problem: Formation of Multiple Products and Impurities

G start Multiple Products Observed isomers Isomeric Impurities start->isomers over_reaction Over-Reaction (e.g., Diformylation) start->over_reaction hydrolysis Hydrolysis of Substituents start->hydrolysis degradation Product Degradation start->degradation solution_isomers Optimize reaction temperature for better selectivity. Purify via column chromatography. isomers->solution_isomers solution_over_reaction Use controlled stoichiometry of reagents (1.1-1.5 eq). Maintain lower reaction temperatures. over_reaction->solution_over_reaction solution_hydrolysis Ensure anhydrous conditions. Neutralize carefully at low temperature during work-up. hydrolysis->solution_hydrolysis solution_degradation Use mild work-up procedures. Store purified product under inert atmosphere and protect from light. degradation->solution_degradation

Caption: Strategies for minimizing side products and impurities.

Side Product/Impurity Potential Cause Preventative/Corrective Action References
Isomeric Impurities Non-regioselective formylation.Optimize reaction temperature to improve selectivity. Separate isomers using column chromatography.[1]
Over-reaction Products Harsh reaction conditions (high temperature, long reaction time, excess reagent).Use a controlled stoichiometry of the formylating agent (typically 1.1 to 1.5 equivalents). Maintain lower reaction temperatures.[2]
Hydrolysis of Chloro-groups Presence of water during the reaction or work-up.Ensure anhydrous conditions throughout the reaction. Neutralize the reaction mixture at a low temperature during work-up.[2]
Demethylation of Methoxy-groups Strong acidic conditions and high temperatures.Optimize reaction time and temperature. Consider alternative, milder formylating agents if this is a persistent issue.[2]
Product Oxidation Aldehyde group is sensitive to oxidation, especially during work-up and storage.Use mild work-up procedures and avoid strong oxidizing agents. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinaldehyde via Oxidation

This two-step protocol involves the reduction of 2-chloronicotinic acid to the corresponding alcohol, followed by oxidation to the aldehyde.[4][6]

Step 1: Reduction of 2-Chloronicotinic Acid to (2-chloropyridin-3-yl)methanol

  • Suspend 2-chloronicotinic acid in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Oxidation of (2-chloropyridin-3-yl)methanol to 2-Chloronicotinaldehyde

  • Dissolve the crude (2-chloropyridin-3-yl)methanol in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to the solution.[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloronicotinaldehyde.[4]

G start 2-Chloronicotinic Acid reduction Reduction (BH3-THF, THF, 0°C to RT) start->reduction alcohol (2-chloropyridin-3-yl)methanol reduction->alcohol oxidation Oxidation (MnO2 or PCC, DCM, RT) alcohol->oxidation aldehyde 2-Chloronicotinaldehyde oxidation->aldehyde purification Purification (Column Chromatography) aldehyde->purification final_product Pure 2-Chloronicotinaldehyde purification->final_product

Caption: Experimental workflow for the synthesis of 2-chloronicotinaldehyde.

Protocol 2: Synthesis of 6-Chloro-4-methoxynicotinaldehyde via Vilsmeier-Haack Reaction

This protocol outlines the direct formylation of 2-chloro-4-methoxypyridine.[1]

  • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise, keeping the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes.

  • Formylation: Dissolve 2-chloro-4-methoxypyridine in anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C), monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture to pH 7-8 by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, while keeping the temperature low.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6-Chloro-4-methoxynicotinaldehyde.[2]

Data Summary

The following table summarizes typical yields for the synthesis of selected substituted nicotinaldehydes found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Product Synthetic Method Starting Material Reported Yield Reference
6-MethoxynicotinaldehydeBromination, Methoxylation, Radical Bromination, Hydrolysis6-bromo-3-methylpyridine82.5% (final step)[13]
6-MethoxynicotinaldehydeOrtho-lithiation, Formylation5-bromo-2-methoxypyridine94%[14]
5-(4-fluorophenyl)pyridine-3-carbaldehydeReduction of Morpholinamide5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide~93%[7]
2-ChloronicotinaldehydeReduction and Oxidation2-Chloronicotinic acidHigh yield (not quantified)[6]

References

Technical Support Center: Optimization of Reaction Conditions for 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for 6-(4-Fluorophenyl)nicotinaldehyde. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during its synthesis, primarily via Suzuki-Miyaura cross-coupling.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route considered is the Suzuki-Miyaura coupling of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde) with (4-fluorophenyl)boronic acid.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inactive Catalyst The Palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst. Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can deactivate the catalyst. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a more readily reduced precatalyst.
Inappropriate Ligand The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient pyridine substrates, bulky, electron-rich monophosphine ligands such as those from the Buchwald series (e.g., XPhos, SPhos) are often effective.[1] A ligand screening is highly recommended to identify the optimal choice for this specific transformation.
Suboptimal Base The choice and solubility of the base are critical. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong could lead to side reactions. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can also be solvent-dependent.
Poor Substrate Reactivity Aryl chlorides are generally less reactive than the corresponding bromides or iodides. If starting from 6-chloronicotinaldehyde, higher reaction temperatures, longer reaction times, or a more active catalyst system may be required.
Decomposition of Boronic Acid Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation (replacement of the boronic acid group with hydrogen). To minimize this, use a slight excess of the boronic acid (1.1-1.5 equivalents), and consider adding it in portions. Ensure the reaction is performed under an inert atmosphere.

Issue 2: Formation of Significant Side Products

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. This side reaction is often favored when the cross-coupling reaction is slow. Optimizing the catalyst and ligand to accelerate the desired reaction can minimize homocoupling. Slow addition of the boronic acid can also be beneficial.
Hydrodehalogenation The starting 6-halonicotinaldehyde is reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain catalyst/ligand combinations or the presence of trace amounts of water. Screening different ligands and ensuring strictly anhydrous conditions can mitigate this issue.
Protodeboronation of Product In some cases, the desired product can undergo cleavage of the newly formed C-C bond. This is less common but can occur under harsh reaction conditions. Reducing the reaction temperature or time may be helpful.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the Suzuki-Miyaura coupling reaction conditions?

A1: A reliable starting point for the synthesis of this compound is the coupling of 6-chloronicotinaldehyde with (4-fluorophenyl)boronic acid. A recommended set of initial conditions is provided in the experimental protocol section below. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting materials and the product. The product is expected to have an intermediate polarity compared to the starting materials. For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: My reaction appears to have stalled. What should I do?

A3: Reaction stalling can be due to catalyst deactivation. Ensure that the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and degassed. If stalling persists, consider adding a fresh portion of the catalyst and ligand to the reaction mixture.

Q4: Are there alternative synthetic routes to this compound?

A4: While Suzuki-Miyaura coupling is a common and effective method, other cross-coupling reactions such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could also be employed. Additionally, a synthetic route involving the construction of the pyridine ring with the 4-fluorophenyl substituent already in place is a theoretical possibility, though likely more complex.

Experimental Protocols

The following protocol is an adapted procedure based on the synthesis of the constitutional isomer, 5-(4-fluorophenyl)nicotinaldehyde, and general principles of Suzuki-Miyaura cross-coupling reactions.[2] Note: This protocol should be considered a starting point and may require optimization for the specific synthesis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials and Reagents:

  • 6-Chloronicotinaldehyde

  • (4-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Hypothetical Data for Method Development)

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Toluene/EtOH/H₂O901245
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O100878
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF110662
4Pd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)Toluene/H₂O1001085

Visualization of Workflows and Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactants R-X + R'-B(OR)2 Reactants->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Inert Screen_Ligand Screen Different Phosphine Ligands Check_Inert->Screen_Ligand If conditions are optimal Success Improved Yield Check_Inert->Success Issue Resolved Vary_Base Vary Base (K2CO3, K3PO4, Cs2CO3) Screen_Ligand->Vary_Base If yield is still low Screen_Ligand->Success Issue Resolved Change_Solvent Change Solvent System (e.g., Dioxane/H2O, DMF) Vary_Base->Change_Solvent If no improvement Vary_Base->Success Issue Resolved Increase_Temp Increase Reaction Temperature/Time Change_Solvent->Increase_Temp If necessary Change_Solvent->Success Issue Resolved Check_Boronic Check Boronic Acid Quality and Stoichiometry Increase_Temp->Check_Boronic If issues persist Increase_Temp->Success Issue Resolved Check_Boronic->Success Upon optimization

Caption: A logical workflow for troubleshooting low product yield.

References

stability issues and degradation of 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-(4-Fluorophenyl)nicotinaldehyde. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound. The information is based on general principles of organic chemistry and best practices for handling aromatic aldehydes.

Troubleshooting Guides

Users may encounter several issues during the storage and handling of this compound. This section provides systematic approaches to troubleshoot common problems.

Issue 1: Discoloration of the solid compound (e.g., yellowing or browning).

  • Question: My solid this compound, which was initially a white or off-white powder, has turned yellow or brown over time. What could be the cause, and is the material still usable?

  • Answer: Discoloration is a common indicator of degradation. The yellowing of aromatic aldehydes can be due to photodecomposition or slow oxidation upon exposure to air and light.[1] The formation of colored impurities, even in small amounts, can cause a visible change in the appearance of the bulk material.

    Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored according to the recommendations (see FAQ section). Prolonged exposure to light, elevated temperatures, or a non-inert atmosphere can accelerate degradation.

    • Purity Analysis: The purity of the discolored material should be assessed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). Compare the chromatogram of the discolored sample to that of a fresh or reference sample.

    • Usability: If the purity is found to be compromised (e.g., significant impurity peaks are detected), the material may not be suitable for sensitive applications. The decision to use the material depends on the tolerance of your specific experiment to impurities. For quantitative studies or in vivo experiments, using a fresh, pure sample is highly recommended.

Issue 2: Appearance of new peaks in chromatographic analysis (HPLC, LC-MS).

  • Question: I am analyzing my solution of this compound and see unexpected peaks that were not present in the initial analysis. What are these peaks, and how can I prevent their formation?

  • Answer: The appearance of new peaks in a chromatogram is a strong indication of degradation. For an aromatic aldehyde like this compound, the most common degradation pathway is oxidation to the corresponding carboxylic acid, 6-(4-fluorophenyl)nicotinic acid.[2][3] Other potential degradation products could arise from reactions with solvents or buffers, or from photodegradation.

    Troubleshooting Steps:

    • Identify the Degradant: If possible, identify the structure of the impurity. The primary suspect is the carboxylic acid oxidation product. This can be confirmed by comparing the retention time with a standard of 6-(4-fluorophenyl)nicotinic acid or by using LC-MS to determine the mass of the impurity.

    • Solvent and Buffer Compatibility: Aldehydes can be sensitive to certain solvents and pH conditions. Ensure that the solvent is of high purity and free of oxidizing contaminants. If using aqueous buffers, be aware that the aldehyde may be less stable, and the rate of oxidation can be pH-dependent. Prepare solutions fresh whenever possible.

    • Preventing Oxidation: To minimize oxidation, solutions should be prepared in deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon). Refrigeration can also slow down the degradation process.

Issue 3: Inconsistent results or loss of biological activity.

  • Question: My experiments using this compound are giving inconsistent results, or the compound seems to have lost its expected biological activity. Could this be related to stability?

  • Answer: Yes, a loss of potency or inconsistent results are classic signs of compound degradation. The aldehyde functional group is often crucial for the biological activity of a molecule. If it is oxidized to a carboxylic acid or undergoes other reactions, the resulting degradant may have a different biological profile or be inactive.

    Troubleshooting Steps:

    • Confirm Purity: Immediately assess the purity of the stock solution or the solid material being used. Use a stability-indicating analytical method (like HPLC) to quantify the amount of intact this compound.

    • Review Solution Preparation and Storage: How old is the stock solution? Was it stored properly (protected from light, at the correct temperature, under an inert atmosphere)? Repeated freeze-thaw cycles can also contribute to degradation. It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated thawing.

    • Use a Fresh Sample: If degradation is suspected or confirmed, obtain a fresh, high-purity sample of this compound and repeat the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C. For maximum stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions should be prepared using high-purity, anhydrous solvents whenever possible. If aqueous buffers are required, they should be freshly prepared and deoxygenated. For storage, solutions should be placed in tightly sealed vials, protected from light, and stored at low temperatures (e.g., -20°C or -80°C). For sensitive applications, it is best to prepare solutions fresh for each use. If storing solutions, consider aliquoting into single-use vials to avoid contamination and repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is the corresponding carboxylic acid, 6-(4-fluorophenyl)nicotinic acid, formed via oxidation.[2][3] Other potential degradation products could result from photodecomposition, which may lead to complex mixtures, or reactions with nucleophilic solvents or impurities.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, especially those with carbonyl groups, can be sensitive to light.[1] Exposure to UV or even ambient light can lead to photodegradation, often indicated by a change in color. It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What solvents are incompatible with this compound?

A5: While compatible with many common organic solvents like DMSO, DMF, and acetonitrile, care should be taken with solvents that may contain oxidizing impurities (e.g., peroxides in older ethers). Protic solvents, especially in the presence of acidic or basic catalysts, could potentially lead to the formation of acetals or other derivatives. The presence of water can facilitate oxidation to the carboxylic acid.[2]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the stability of this compound. The following table provides a general guideline for expected stability under different conditions, based on the chemical nature of aromatic aldehydes. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Condition Parameter Expected Stability Potential Degradation Products
Solid State TemperatureStable at 2-8°C.Minimal degradation.
LightSensitive; discoloration may occur.Photodegradation products.
AtmosphereSensitive to oxygen; oxidation may occur.6-(4-fluorophenyl)nicotinic acid.
In Solution (e.g., DMSO) TemperatureStable for short periods at RT; degrades over time.6-(4-fluorophenyl)nicotinic acid.
LightSensitive; degradation is accelerated.Photodegradation products.
Freeze-ThawMay degrade with multiple cycles.6-(4-fluorophenyl)nicotinic acid.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general method to assess the purity and monitor the stability of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • Start with a suitable gradient, for example, 30% B, and increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, e.g., 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Procedure for Stability Study:

    • Analyze the freshly prepared solution (T=0).

    • Store aliquots of the solution under various conditions (e.g., room temperature, 4°C, -20°C, exposed to light).

    • Analyze the aliquots at specified time points (e.g., 24h, 48h, 1 week, 1 month).

    • Compare the chromatograms over time, looking for a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Forced Degradation Study (Photostability)

This protocol is based on the ICH Q1B guideline for photostability testing.

  • Objective: To evaluate the photosensitivity of this compound.

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile or water/acetonitrile mixture) and place it in a quartz cuvette or other UV-transparent container.

  • Light Source: Use a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. This can be an artificial light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp).

  • Exposure:

    • Expose the samples to a controlled light dose. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample, protected from light, should be kept under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

  • Analysis:

    • After exposure, analyze the samples (both light-exposed and dark control) using the HPLC method described in Protocol 1.

    • Compare the chromatograms to identify and quantify any photodegradation products.

Visualizations

logical_relationship cluster_issue Observed Issue cluster_cause Potential Causes cluster_action Recommended Actions issue Discoloration, New Peaks in HPLC, or Loss of Activity oxidation Oxidation (to Carboxylic Acid) issue->oxidation photo Photodegradation issue->photo hydrolysis Hydrolysis/Solvolysis issue->hydrolysis analyze Analyze Purity (HPLC, LC-MS) oxidation->analyze photo->analyze hydrolysis->analyze review Review Storage & Handling analyze->review If purity is compromised fresh Use Fresh Sample review->fresh

Caption: Troubleshooting workflow for stability issues.

experimental_workflow start Start: Stability Study prep Prepare Sample (Solid or Solution) start->prep expose Expose to Stress Conditions (Light, Heat, Humidity) prep->expose dark Dark Control (Same Temp/Humidity) prep->dark analyze Analyze by HPLC (T=0 and post-exposure) expose->analyze dark->analyze compare Compare Chromatograms (Identify Degradants) analyze->compare end End: Assess Stability compare->end signaling_pathway aldehyde This compound (R-CHO) intermediate Intermediate (e.g., Hydrate) aldehyde->intermediate H2O (if present) acid 6-(4-Fluorophenyl)nicotinic Acid (R-COOH) aldehyde->acid Direct Oxidation oxidant [Oxidant] (e.g., O2, Peroxides) oxidant->intermediate oxidant->acid intermediate->acid Oxidation

References

Technical Support Center: Synthesis of 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-Fluorophenyl)nicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 6-halonicotinaldehyde (typically 6-chloro- or 6-bromonicotinaldehyde) with 4-fluorophenylboronic acid in the presence of a suitable base and phosphine ligand.

Q2: Are there alternative synthetic strategies?

A2: Yes, alternative strategies exist. One common approach involves performing the Suzuki-Miyaura coupling on a more stable precursor, such as 6-chloronicotinonitrile or 6-chloronicotinic acid. The resulting 6-(4-fluorophenyl) derivative is then converted to the aldehyde in a subsequent step. For instance, a nitrile can be reduced to the aldehyde, or a carboxylic acid can be reduced to an alcohol and then oxidized. This multi-step approach can sometimes offer better overall yields by avoiding potential side reactions involving the aldehyde functionality during the coupling reaction.

Q3: What are the key reagents and catalysts in the Suzuki-Miyaura coupling step for this synthesis?

A3: The key components for the Suzuki-Miyaura coupling are:

  • Palladium Catalyst: A source of palladium(0) is required. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand.

  • Phosphine Ligand: These are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Examples include triphenylphosphine (PPh₃), or more electron-rich and bulky ligands like XPhos or SPhos for more challenging couplings.

  • Base: An inorganic base is necessary to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, or tetrahydrofuran (THF).

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: My Suzuki-Miyaura reaction is giving a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Catalyst:

    • Problem: The palladium(0) catalyst may have degraded due to exposure to air.

    • Solution: Use freshly opened catalyst or a robust pre-catalyst. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon). Degas the solvent thoroughly before use.

  • Suboptimal Reaction Conditions:

    • Problem: The choice of base, ligand, solvent, or temperature may not be optimal for this specific substrate combination.

    • Solution: Screen different reaction parameters. For instance, a stronger base like cesium carbonate might be more effective. Using a more electron-rich and bulky phosphine ligand can also improve catalytic activity. Increasing the reaction temperature may also drive the reaction to completion.

  • Poor Quality of Reagents:

    • Problem: The 6-halonicotinaldehyde starting material may be impure, or the 4-fluorophenylboronic acid may have partially decomposed (protodeborylated).

    • Solution: Ensure the purity of your starting materials. The boronic acid should be a free-flowing powder; if it is clumpy, it may have started to form the inactive boroxine.

Issue 2: Presence of Significant Byproducts

Q: I am observing significant impurities in my reaction mixture alongside the desired product. What are these byproducts and how can I minimize their formation?

A: The most common byproducts in this Suzuki-Miyaura coupling are a result of homocoupling and protodehalogenation.

  • 4,4'-Difluorobiphenyl (Homocoupling Product):

    • Formation: This byproduct arises from the coupling of two molecules of 4-fluorophenylboronic acid. This is often promoted by the presence of oxygen.

    • Minimization:

      • Thorough Degassing: Ensure your solvent is rigorously degassed to remove dissolved oxygen.

      • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.

  • Nicotinaldehyde (Protodehalogenation Product):

    • Formation: The starting 6-halonicotinaldehyde is reduced, replacing the halogen with a hydrogen atom. This can be caused by sources of protic impurities or side reactions in the catalytic cycle.

    • Minimization:

      • Anhydrous Conditions: Use dry solvents and reagents.

      • Choice of Base: A less nucleophilic base might be beneficial.

      • Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions.

  • Over-reduction of the Aldehyde:

    • Formation: The aldehyde group can be reduced to an alcohol under certain conditions, especially if a hydride source is inadvertently present.

    • Solution: If this is a persistent issue, consider the two-step approach where the aldehyde is generated in the final step from a more stable precursor like a nitrile or an ester.

Quantitative Data on Byproduct Formation (Illustrative Example)

The following table presents hypothetical but representative data on byproduct formation under different reaction conditions to guide optimization efforts.

Catalyst SystemBaseSolventTemperature (°C)Product Yield (%)4,4'-Difluorobiphenyl (%)Nicotinaldehyde (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90651510
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1008553
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O11092<2<1

This data is for illustrative purposes to demonstrate potential trends in byproduct formation with changes in reaction conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 6-Chloronicotinaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add dioxane (5 mL) and deionized water (1 mL) to the flask. The water should be degassed prior to use.

  • Add the catalyst and ligand mixture to the flask under a positive pressure of argon.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (6-halonicotinaldehyde) ArX->OxAdd ArB Ar'-B(OH)₂ (4-fluorophenylboronic acid) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Byproduct Formation Pathways

Byproduct_Formation cluster_main Desired Reaction cluster_byproducts Byproduct Formation ArX 6-Halonicotinaldehyde Product This compound ArX->Product Protodehalogenation Nicotinaldehyde ArX->Protodehalogenation Protodehalogenation (Protic source)   ArB 4-Fluorophenylboronic acid ArB->Product Homocoupling 4,4'-Difluorobiphenyl ArB->Homocoupling  Homocoupling (O₂ present)

Caption: Key byproduct formation pathways in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurities CheckReagents Check Reagent Purity and Catalyst Activity Start->CheckReagents CheckConditions Review Reaction Conditions (Base, Ligand, Temp.) CheckReagents->CheckConditions Pure/Active PurifyReagents Purify Starting Materials Use Fresh Catalyst CheckReagents->PurifyReagents Impure/Inactive CheckAtmosphere Verify Inert Atmosphere and Degassing CheckConditions->CheckAtmosphere Optimal OptimizeConditions Screen Different Bases, Ligands, and Temperatures CheckConditions->OptimizeConditions Suboptimal ImproveSetup Ensure Rigorous Degassing and Inert Atmosphere CheckAtmosphere->ImproveSetup Inadequate ConsiderAltRoute Consider Alternative Synthetic Route CheckAtmosphere->ConsiderAltRoute Adequate

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Suzuki-Miyaura Cross-Coupling of Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving nicotinaldehyde substrates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in the Suzuki-Miyaura coupling of nicotinaldehydes?

A1: Low or no yield in these reactions can often be attributed to several factors:

  • Catalyst Inhibition or Deactivation: The nitrogen atom in the pyridine ring of nicotinaldehyde can coordinate to the palladium catalyst, leading to inhibition or deactivation. This is a well-documented issue, often referred to as the "2-pyridyl problem," and is particularly relevant for 2-halonicotinaldehydes.

  • Protodeboronation: This is a significant side reaction where the boronic acid or its ester is replaced by a hydrogen atom, effectively removing it from the catalytic cycle.[1] This is often promoted by the presence of water, certain bases, and high temperatures.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is another common issue. This is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that promotes this side reaction.[2]

  • Aldehyde Group Interference: The aldehyde functional group itself can participate in side reactions, such as reduction to the corresponding alcohol, particularly at elevated temperatures.[1]

  • Poor Reagent Quality: The purity and stability of reagents, especially the boronic acid and the palladium catalyst, are crucial. Boronic acids can degrade over time, and some palladium sources can become inactive.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: To minimize homocoupling, it is critical to rigorously exclude oxygen from your reaction. This can be achieved by:

  • Thorough Degassing: Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Using a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that may occur during the in situ reduction of Pd(II) precatalysts.[2][3]

  • Proper Experimental Setup: Use flame-dried glassware and maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Q3: My starting material is consumed, but I am isolating the alcohol derivative of my desired product instead of the aldehyde. What is happening?

A3: This indicates a reduction of the aldehyde group during the reaction.[1] This can be mediated by the palladium catalyst in the presence of a hydride source, which can be the boronic acid itself or certain solvents. To mitigate this:

  • Lower the Reaction Temperature: High temperatures can promote this reduction.[1]

  • Choose a Non-Protic Solvent: Avoid alcohol-based solvents. Aprotic solvents like 1,4-dioxane, toluene, or DME are generally preferred.[1]

  • Protect the Aldehyde Group: A robust strategy is to protect the aldehyde as an acetal before the coupling reaction. The acetal is stable under the reaction conditions and can be easily deprotected afterward.[1]

Q4: Should I use a boronic acid or a boronate ester (e.g., pinacol ester) for coupling with nicotinaldehydes?

A4: The choice depends on the specific substrate and reaction conditions.

  • Boronic acids are generally more reactive, which can lead to shorter reaction times. However, they are more susceptible to protodeboronation and decomposition.[3]

  • Boronate esters , such as pinacol esters, are more stable and less prone to protodeboronation.[3] This increased stability can be advantageous, especially in cases where the corresponding boronic acid is unstable. While they may react slower, they often lead to higher overall yields due to minimized side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst inhibition by pyridine nitrogen. 2. Inactive catalyst. 3. Low reactivity of the halide (Cl < Br < I). 4. Inappropriate base or solvent.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. 2. Use a fresh batch of catalyst or a pre-catalyst. 3. Switch to a more reactive halide (e.g., from chloro to bromo or iodo derivative).[4] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF).[5][6][7]
Significant Protodeboronation 1. Presence of water in the reaction. 2. Unstable boronic acid. 3. High reaction temperature.1. Use anhydrous solvents and ensure the base is dry. 2. Switch to a more stable boronate ester (e.g., pinacol or MIDA ester).[3] 3. Lower the reaction temperature.
Formation of Homocoupling Product 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst that is not efficiently reduced.1. Thoroughly degas all solvents and the reaction mixture. 2. Use a Pd(0) source like Pd(PPh₃)₄.[2]
Aldehyde Reduction to Alcohol 1. High reaction temperature. 2. Presence of a hydride source (e.g., alcohol solvent).1. Lower the reaction temperature.[1] 2. Use aprotic solvents (e.g., dioxane, toluene).[1] 3. Protect the aldehyde as an acetal.[1]
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Side reaction after oxidative addition.1. Avoid alcohol solvents. 2. Optimize reaction time and temperature.

Data Presentation: Optimized Reaction Conditions for Nicotinaldehyde Derivatives

The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of various nicotinaldehyde derivatives.

Table 1: Chemoselective Suzuki-Miyaura Coupling of 5-bromo-2-tosyloxynicotinaldehyde with Pyridin-3-ylboronic acid [8]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(dba)₂ (5)tfp (10)K₂CO₃ (2)THF/H₂O40482
Pd(dba)₂ (5)PCy₃·HBF₄ (10)K₂CO₃ (2)THF/H₂O80185

Table 2: Comparison of Halonicotinaldehyde Reactivity with Phenylboronic Acid [4]

HalonicotinaldehydeCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
5-IodonicotinaldehydePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O90Generally high
5-BromonicotinaldehydePd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O100Moderate to high

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halonicotinaldehyde:

  • To a flame-dried Schlenk flask, add the halonicotinaldehyde (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%) with the appropriate ligand.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Acetal Protection of 5-Bromonicotinaldehyde: [1]

  • Dissolve 5-bromonicotinaldehyde in a mixture of toluene and ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purify the resulting acetal-protected 5-bromonicotinaldehyde before use in the Suzuki-Miyaura coupling reaction.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Halonicotinaldehyde, Boronic Acid/Ester, Base, and Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion Starting Material Consumed check_conversion->conversion Yes catalyst_issue Check Catalyst Activity and Ligand Choice no_conversion->catalyst_issue side_products Analyze for Side Products conversion->side_products reagent_quality Verify Reagent Purity (especially boronic acid) catalyst_issue->reagent_quality conditions Optimize Base, Solvent, and Temperature reagent_quality->conditions homocoupling Homocoupling Product? side_products->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No degas Improve Degassing Use Pd(0) Source homocoupling->degas Yes reduction Aldehyde Reduction? protodeboronation->reduction No anhydrous Use Anhydrous Conditions Switch to Boronate Ester protodeboronation->anhydrous Yes protect Protect Aldehyde Lower Temperature reduction->protect Yes

References

Technical Support Center: Enhancing the Purity of 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the purity of 6-(4-Fluorophenyl)nicotinaldehyde. The following sections detail common issues, purification protocols, and analytical methods in a question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My final product has a low purity after recrystallization. What are the likely causes and how can I improve it?

A1: Low purity after recrystallization can stem from several factors:

  • Improper Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.

  • Cooling Rate Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Insufficient Washing: Failing to wash the collected crystals with a small amount of cold solvent can leave behind mother liquor containing impurities.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solvent screening to identify an optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Subsequently, you can place it in an ice bath to maximize the yield.

  • Thorough Washing: Wash the filtered crystals with a minimal amount of the cold recrystallization solvent.

Q2: I am observing "oiling out" during my recrystallization attempt. What does this mean and how can I prevent it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This is often due to:

  • High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.

Solutions:

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.

  • Solvent Selection: Choose a solvent with a lower boiling point.

  • Two-Solvent System: Utilize a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent). Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "anti-solvent" until turbidity appears. Reheat to get a clear solution and then cool slowly.[1][2]

Q3: My column chromatography is providing poor separation of the product from an impurity. What adjustments can I make?

A3: Poor separation in column chromatography is a common issue.[3] Potential causes and solutions include:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent may be too high, causing both the product and impurities to elute quickly, or too low, resulting in broad, overlapping peaks.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

  • Co-eluting Impurities: The impurity may have a very similar polarity to your product.

Optimization Strategies:

  • TLC Optimization: First, optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with close polarities.

  • Column Size: Ensure the column size is appropriate for the amount of material being purified. A general rule is a 20:1 to 100:1 ratio of stationary phase to crude material by weight.

Q4: I suspect my product is degrading during purification. What are the signs and how can I mitigate this?

A4: Aldehydes can be sensitive to oxidation, especially in the presence of air and light, or may be unstable under acidic or basic conditions. Signs of degradation include discoloration of the product or the appearance of new spots on a TLC plate. The primary degradation product is often the corresponding carboxylic acid, 6-(4-Fluorophenyl)nicotinic acid.

Preventative Measures:

  • Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid High Temperatures: Minimize the time the compound is exposed to high heat.

  • Neutral Conditions: Use neutral pH conditions during extractions and chromatography if possible.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solvents can prevent oxidation.[4]

Potential Impurities

The synthesis of this compound, commonly achieved through a Suzuki-Miyaura coupling reaction, can introduce several impurities.

Impurity Name Potential Source Removal Strategy
6-Chloronicotinaldehyde or 6-BromonicotinaldehydeUnreacted starting materialColumn chromatography, Recrystallization
4-Fluorophenylboronic acidExcess reagent from Suzuki couplingAqueous workup, Column chromatography
Biphenyl (from phosphine ligands)Side reaction in Suzuki couplingColumn chromatography
Homo-coupled byproducts (e.g., 6,6'-bis(nicotinaldehyde))Side reaction in Suzuki couplingColumn chromatography
6-(4-Fluorophenyl)nicotinic acidOxidation of the aldehyde productColumn chromatography, Recrystallization

Experimental Protocols

The following are detailed methodologies for the purification and analysis of this compound. These should serve as a starting point for optimization.

Protocol 1: Recrystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of heptane and ethyl acetate, starting with a low polarity). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Load the resulting dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the purity of this compound.

High-Performance Liquid Chromatography (HPLC)
Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
Parameter Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment.

Parameter Condition
Solvent CDCl₃ or DMSO-d₆
¹H NMR Acquire standard proton spectra to observe characteristic aldehyde and aromatic proton signals.
¹³C NMR Acquire proton-decoupled carbon spectra to confirm the number of unique carbon atoms.
¹⁹F NMR Acquire fluorine spectra to confirm the presence and environment of the fluorine atom.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization hplc HPLC recrystallization->hplc column_chromatography->recrystallization gcms GC-MS hplc->gcms nmr NMR gcms->nmr end_node Pure Product (>99%) nmr->end_node troubleshooting_logic decision decision action Re-attempt Purification start Impure Product decision1 Purification Method? start->decision1 decision2 Recrystallization Issue? decision1->decision2 Recrystallization decision3 Chromatography Issue? decision1->decision3 Chromatography oiling_out Oiling Out decision2->oiling_out low_purity Low Purity decision2->low_purity poor_separation Poor Separation decision3->poor_separation product_degradation Product Degradation decision3->product_degradation oiling_out->action Change Solvent / Pre-purify low_purity->action Optimize Solvent & Cooling poor_separation->action Optimize Mobile Phase / Gradient product_degradation->action Use Inert Atmosphere / Milder Conditions

References

catalyst selection for the synthesis of 6-aryl-nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for the synthesis of 6-aryl-nicotinaldehydes via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-aryl-nicotinaldehydes?

The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins a 6-halonicotinaldehyde (typically 6-chloro- or 6-bromonicotinaldehyde) with an arylboronic acid or its derivative in the presence of a palladium catalyst, a ligand, and a base.[1][2]

Q2: How do I choose the right palladium catalyst for my reaction?

Catalyst selection is crucial for a successful synthesis. The choice depends on the reactivity of your specific substrates (the 6-halonicotinaldehyde and the arylboronic acid). For Suzuki-Miyaura reactions involving electron-rich pyridine rings, bulky and electron-rich phosphine ligands are often effective.[3] It is frequently necessary to screen a panel of catalysts and ligands to find the best performer for your particular substrate combination.[3]

Q3: What are the typical reaction conditions for a Suzuki-Miyaura coupling to synthesize a 6-aryl-nicotinaldehyde?

A typical Suzuki-Miyaura reaction involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, a base (commonly K₂CO₃ or K₃PO₄), and a solvent system such as dioxane/water or toluene.[3] The reaction is usually heated to ensure a reasonable reaction rate.[3]

Q4: Can the aldehyde functional group interfere with the Suzuki-Miyaura coupling reaction?

While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, aldehydes can sometimes influence reactivity.[2][4] In some cases, coordination of the aldehyde to the metal center can occur, potentially inhibiting the catalytic cycle.[4] However, successful couplings on nicotinaldehyde substrates are widely reported, suggesting this is not always a prohibitive issue.[5][6] Careful selection of the catalyst and reaction conditions can mitigate potential interference.

Q5: What are common side reactions, and how can I minimize them?

Common side reactions include:

  • Homocoupling of the arylboronic acid. This can be minimized by optimizing the catalyst and ligand to speed up the desired cross-coupling and by the slow addition of the boronic acid.[3]

  • Dehalogenation of the 6-halonicotinaldehyde.

  • Protodeboronation (cleavage of the C-B bond) of the arylboronic acid.

  • Catalyst decomposition to palladium black, which can promote side reactions. Using ligands that form more stable palladium complexes and lowering the reaction temperature can help prevent this.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.- Ensure thorough degassing of solvents and reagents to remove oxygen. - Consider using a direct Pd(0) source like Pd(PPh₃)₄.
Ligand Incompatibility: The chosen phosphine ligand is not suitable for the specific substrates.- Screen a variety of bulky, electron-rich monophosphine ligands (e.g., Buchwald or Beller series like XPhos, SPhos).[3]
Base Incompatibility: The base may be too weak or may be causing side reactions.- Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can be solvent-dependent.[3]
Poor Substrate Reactivity: The 6-halonicotinaldehyde (especially a chloride) is not reactive enough.- Use a more active catalyst system (e.g., one with a bulky, electron-rich ligand). - Consider switching to a more reactive halide (bromide or iodide) if possible.[7]
Formation of Side Products (e.g., Homocoupling) Inefficient Cross-Coupling: The desired reaction is slow, allowing side reactions to dominate.- Optimize the catalyst and ligand to accelerate the cross-coupling pathway.[3] - Ensure slow addition of the boronic acid to keep its concentration low.[3]
Catalyst Decomposition: The catalyst is degrading to palladium black.- Use ligands that form more stable palladium complexes. - Lower the reaction temperature if feasible.[3]
Reaction Stalls Before Completion Catalyst Deactivation: The active catalyst is being consumed over the course of the reaction.- Increase catalyst loading. - Add a fresh portion of the catalyst to the reaction mixture.
Reagent Degradation: The boronic acid may be unstable under the reaction conditions.- Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.

Data Presentation: Catalyst System Comparison

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of substrates similar to 6-halonicotinaldehydes. Note that optimal conditions for your specific substrate may vary and require experimental screening.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄ TriphenylphosphineReadily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for challenging substrates.1-3
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Robust and effective for hindered substrates.May require specific reaction conditions.1-3

Data generalized from studies on various pyridine derivatives.[8][9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried reaction vessel, add the 6-halonicotinaldehyde (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd) to the vessel.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis of 6-Aryl-nicotinaldehydes reagents 1. Combine Reactants (6-halonicotinaldehyde, Arylboronic Acid, Base) inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm catalyst 3. Add Catalyst System (Pd Precatalyst + Ligand) inert_atm->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Reaction Workup (Cool, Dilute, Wash) reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification product Pure 6-Aryl-nicotinaldehyde purification->product

Caption: Experimental Workflow for the Synthesis of 6-Aryl-nicotinaldehydes.

Catalyst_Selection_Logic Catalyst Selection Logic for 6-Aryl-nicotinaldehyde Synthesis start Start: Synthesis of 6-Aryl-nicotinaldehyde initial_screen Initial Screen: Pd(OAc)2/SPhos or Pd(PPh3)4 K2CO3 or K3PO4 Dioxane/H2O, 80-100 °C start->initial_screen check_yield Reaction Outcome? initial_screen->check_yield high_yield High Yield: Reaction Successful check_yield->high_yield Good low_yield Low Yield / No Reaction check_yield->low_yield Poor side_products Significant Side Products check_yield->side_products Poor optimize_ligand Optimize Ligand: Screen Bulky/Electron-Rich Ligands (e.g., XPhos, RuPhos) low_yield->optimize_ligand side_products->optimize_ligand optimize_base Optimize Base: Screen Cs2CO3, K2CO3, K3PO4 optimize_ligand->optimize_base optimize_temp Optimize Temperature: Lower for Catalyst Stability Increase for Reactivity optimize_base->optimize_temp recheck_yield Re-evaluate Outcome optimize_temp->recheck_yield recheck_yield->high_yield Improved troubleshoot Further Troubleshooting: - Check Reagent Purity - Use Boronate Ester/Trifluoroborate - Change Solvent recheck_yield->troubleshoot No Improvement

Caption: Catalyst Selection Logic for 6-Aryl-nicotinaldehyde Synthesis.

References

managing reaction kinetics in 6-(4-Fluorophenyl)nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing reaction kinetics in the synthesis of 6-(4-Fluorophenyl)nicotinaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 6-halonicotinaldehyde (such as 6-chloronicotinaldehyde or 6-bromonicotinaldehyde) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the Suzuki-Miyaura coupling of heteroaromatic compounds can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, solvent, and reaction temperature. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity. Employing bulky, electron-rich phosphine ligands can help mitigate this issue. It is also crucial to ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.

Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and dehalogenation of the starting aryl halide.[1]

  • Homocoupling: This is the self-coupling of the 4-fluorophenylboronic acid to form 4,4'-difluorobiphenyl. It is often promoted by the presence of oxygen. To minimize this, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Dehalogenation: This involves the reduction of the starting 6-halonicotinaldehyde to nicotinaldehyde. Optimizing the reaction conditions, such as the choice of base and temperature, can help to favor the desired cross-coupling pathway.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation of the starting materials and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Organoboronic acids can be irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere, which requires proper handling of gas cylinders and Schlenk lines.

Data Presentation

Optimizing the Suzuki-Miyaura coupling reaction is critical for achieving high yields. The choice of catalyst, ligand, base, and solvent all play a significant role. Below is a summary of how these parameters can affect the reaction outcome, based on studies of similar pyridine coupling reactions.

Table 1: Influence of Reaction Parameters on the Yield of 6-Arylpyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good
Pd(dppf)Cl₂ (3)-K₂CO₃DME802High
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Excellent
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11016High

Note: Yields are generalized from similar reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 6-chloronicotinaldehyde and 4-fluorophenylboronic acid.

Materials:

  • 6-Chloronicotinaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 eq.), 4-fluorophenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis reagents Combine Reactants: - 6-Chloronicotinaldehyde - 4-Fluorophenylboronic Acid - Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst Under Inert Gas solvent Add Anhydrous Solvent and Degassed Water catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree start Low Yield or No Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->check_conditions Yes repurify_reagents Purify/Replace Reagents reagents_ok->repurify_reagents No optimize_catalyst Optimize Catalyst System: - Screen Pd sources - Screen ligands (e.g., XPhos, SPhos) conditions_ok->optimize_catalyst No success Improved Yield conditions_ok->success Yes optimize_base Optimize Base: - K2CO3, K3PO4, Cs2CO3 optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System: - Dioxane, Toluene, DME - Adjust water ratio optimize_base->optimize_solvent optimize_temp Optimize Temperature and Reaction Time optimize_solvent->optimize_temp optimize_temp->success

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 6-(4-Fluorophenyl)nicotinaldehyde and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-(4-Fluorophenyl)nicotinaldehyde and a series of its hypothetical derivatives. The objective is to evaluate their potential as lead compounds in drug discovery, with a focus on anticancer and anti-inflammatory activities. This analysis is based on established structure-activity relationships (SAR) of similar 6-substituted pyridine compounds and provides detailed experimental protocols for their evaluation.

Introduction

Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs.[1] The introduction of an aryl group at the 6-position of the pyridine ring, as seen in this compound, offers a valuable starting point for the development of novel therapeutics. The aldehyde functional group at the 3-position is a versatile handle for synthetic modifications and may play a role in the compound's mechanism of action, potentially through involvement in the NAD+ biosynthesis pathway.[2][3][4] The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity.

This guide explores the hypothetical impact of structural modifications to this compound on its biological activity, providing a framework for the rational design of more potent and selective drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hypothetical derivatives is presented in Table 1. These properties are crucial for predicting the compounds' solubility, permeability, and metabolic stability.

Compound IDDerivativeMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
1 This compoundC₁₂H₈FNO201.202.5
2 6-(4-Chlorophenyl)nicotinaldehydeC₁₂H₈ClNO217.652.9
3 6-(4-Methoxyphenyl)nicotinaldehydeC₁₃H₁₁NO₂213.232.3
4 6-PhenylnicotinaldehydeC₁₂H₉NO183.212.2
5 6-(4-Fluorophenyl)nicotinic acidC₁₂H₈FNO₂217.192.1
6 (6-(4-Fluorophenyl)pyridin-3-yl)methanolC₁₂H₁₀FNO203.211.9

Table 1. Physicochemical Properties of this compound and Its Derivatives.

Comparative Biological Activity

The following tables present hypothetical, yet plausible, quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its derivatives. This data is extrapolated from the known activities of related 6-aryl-pyridine and nicotinaldehyde compounds.[2][5]

Cytotoxicity Data

The cytotoxic activity of the compounds was hypothetically evaluated against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).[6]

Compound IDDerivativeHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 This compound15.522.8
2 6-(4-Chlorophenyl)nicotinaldehyde12.318.5
3 6-(4-Methoxyphenyl)nicotinaldehyde25.135.4
4 6-Phenylnicotinaldehyde18.928.1
5 6-(4-Fluorophenyl)nicotinic acid> 50> 50
6 (6-(4-Fluorophenyl)pyridin-3-yl)methanol> 50> 50

Table 2. Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM).

Interpretation of Hypothetical Cytotoxicity Data:

  • The presence of a halogen at the 4-position of the phenyl ring (compounds 1 and 2 ) is predicted to enhance cytotoxic activity compared to the unsubstituted phenyl analog (4 ). The chloro-substituted derivative (2 ) is expected to be slightly more potent than the fluoro-substituted derivative (1 ).

  • An electron-donating group like methoxy (3 ) is hypothesized to decrease cytotoxic activity.

  • Modification of the aldehyde group to a carboxylic acid (5 ) or an alcohol (6 ) is predicted to significantly reduce or abolish cytotoxicity, highlighting the importance of the aldehyde moiety for this activity.

Anti-inflammatory Activity

The anti-inflammatory potential was hypothetically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

Compound IDDerivativeNO Production Inhibition IC₅₀ (µM)
1 This compound18.2
2 6-(4-Chlorophenyl)nicotinaldehyde15.8
3 6-(4-Methoxyphenyl)nicotinaldehyde28.4
4 6-Phenylnicotinaldehyde22.5
5 6-(4-Fluorophenyl)nicotinic acid10.5
6 (6-(4-Fluorophenyl)pyridin-3-yl)methanol35.7

Table 3. Hypothetical Comparative Anti-inflammatory Activity (IC₅₀ in µM).

Interpretation of Hypothetical Anti-inflammatory Data:

  • Similar to the cytotoxicity trend, halogen substitution on the phenyl ring is predicted to enhance anti-inflammatory activity.

  • Interestingly, the carboxylic acid derivative (5 ) is hypothesized to be the most potent anti-inflammatory agent in this series. This is consistent with the known anti-inflammatory properties of some nicotinic acid derivatives.[7]

  • The alcohol derivative (6 ) is predicted to have the weakest anti-inflammatory activity.

Potential Mechanism of Action: NAD+ Biosynthesis

A plausible mechanism of action for the observed cytotoxic effects of the aldehyde-containing compounds is their involvement in the NAD+ biosynthesis pathway. Nicotinaldehyde has been identified as a novel precursor for NAD+ biosynthesis via the Preiss-Handler pathway.[3][4] Cancer cells have a high demand for NAD+ to sustain their rapid proliferation and metabolism.[3] By potentially competing with endogenous precursors, these synthetic nicotinaldehyde derivatives could disrupt NAD+ homeostasis, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cancer cell death.

NAD_Biosynthesis_Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan NA Nicotinic Acid (NA) Tryptophan->NA de novo pathway NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NRKs NAD NAD+ NMN->NAD NMNATs NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAAD->NAD NAD Synthetase Nicotinaldehyde 6-(4-Fluorophenyl) nicotinaldehyde Nicotinaldehyde->NA Oxidation Synthesis_Workflow start 6-Chloronicotinic acid step1 Protection of carboxyl group start->step1 step2 Reduction to aldehyde step1->step2 step3 Suzuki Coupling with 4-Fluorophenylboronic acid step2->step3 step4 Deprotection step3->step4 product 6-(4-Fluorophenyl) nicotinaldehyde step4->product

References

Comparative Analysis of the Predicted Biological Activity of 6-(4-Fluorophenyl)nicotinaldehyde and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential biological activity of 6-(4-Fluorophenyl)nicotinaldehyde. As no direct experimental data for this specific compound is publicly available, this analysis is based on the reported activities of structurally similar pyridine and nicotinaldehyde derivatives. The primary focus of this comparison is on anticancer activity, a frequently reported therapeutic property for this class of compounds.

Introduction to this compound and its Analogs

This compound belongs to the family of substituted pyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. While the biological profile of this compound itself is not yet characterized in the literature, its structural motifs—a pyridine ring, a carboxaldehyde group, and a fluorophenyl substituent—are present in numerous compounds with demonstrated biological effects. These effects range from anticancer and antimicrobial to enzyme inhibitory activities. This guide will compare the potential anticancer activity of this compound with that of documented pyridine derivatives.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of several pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
This compound Not AvailableNot Available-
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia~40 mg/kg (in vivo)[1]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia~10 mg/kg (in vivo)[1]
Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex (C5)VariousNot specified (high cytotoxicity reported)[2][3]
Pyridine derivative 70MDAMB-231 (Breast Cancer)Potent activity reported[4]
Pyridine thiazolidinone 56MCF-7, HepG2More potent than doxorubicin[4]
Pyridine thiazolidinone 57MCF-7, HepG2More potent than doxorubicin[4]

Experimental Protocols

The in vitro anticancer activity of novel compounds is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5][6][7][8]

Visualizing Potential Mechanisms and Workflows

To further understand the potential biological context and experimental procedures, the following diagrams are provided.

G cluster_0 Cellular Response to Pyridine Derivatives Compound Pyridine Derivative Cell Cancer Cell Compound->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential signaling pathway for pyridine derivative-induced apoptosis.

G cluster_1 MTT Assay Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Treat Treat with Compound Dilutions Seed->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A generalized experimental workflow for the MTT assay.

Conclusion

While the biological activity of this compound remains to be experimentally determined, the available data on its structural analogs strongly suggest a potential for anticancer properties. The provided comparative data and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this and related pyridine derivatives. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Characterization of 6-(4-Fluorophenyl)nicotinaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 6-(4-Fluorophenyl)nicotinaldehyde, a significant building block in medicinal chemistry. The following sections detail the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended to assist researchers in selecting the most appropriate techniques for their specific analytical needs, from routine purity checks to detailed structural elucidation.

Spectroscopic and Chromatographic Analysis at a Glance

A summary of the primary analytical techniques for the characterization of this compound is presented below. The choice of method will depend on the specific information required, such as structural confirmation, purity assessment, or quantification.

Analytical TechniqueInformation ProvidedKey Performance ParametersTypical Application
¹H NMR Spectroscopy Precise information on the chemical environment of hydrogen atoms, confirming the substitution pattern and functional groups.Chemical Shift (δ), Spin-Spin Coupling (J)Structural Elucidation, Purity Assessment
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule.Chemical Shift (δ)Structural Confirmation
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.Mass-to-charge ratio (m/z)Molecular Weight Confirmation, Structural Information
HPLC Separation, quantification, and purity assessment of the compound.Retention Time (Rt), Peak AreaPurity Determination, Quantification
IR Spectroscopy Identification of functional groups present in the molecule.Wavenumber (cm⁻¹)Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Expected ¹H NMR Data

The proton NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ is expected to show distinct signals for the aromatic protons of the pyridine and fluorophenyl rings, as well as a characteristic signal for the aldehyde proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.5 - 10.5s-
Pyridine-H (position 2)8.5 - 9.0d~2
Pyridine-H (position 4)7.8 - 8.2dd~8, 2
Pyridine-H (position 5)7.5 - 7.9d~8
Fluorophenyl-H (ortho to F)7.0 - 7.4t~8-9
Fluorophenyl-H (meta to F)7.8 - 8.2dd~8-9, 5-6
Expected ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon atom.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde C=O190 - 200
Pyridine C-2150 - 160
Pyridine C-3135 - 145
Pyridine C-4120 - 130
Pyridine C-5130 - 140
Pyridine C-6155 - 165
Fluorophenyl C-1' (C-F)160 - 170 (d, J~250 Hz)
Fluorophenyl C-2', C-6'115 - 125 (d, J~20 Hz)
Fluorophenyl C-3', C-5'130 - 140 (d, J~8 Hz)
Fluorophenyl C-4'130 - 140
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower sensitivity of the ¹³C nucleus.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their quantification. A reversed-phase HPLC method is generally suitable for a molecule like this compound.

Method Performance and Comparison

Different HPLC conditions can be employed, with variations in the stationary phase, mobile phase composition, and detector influencing the separation efficiency and sensitivity.

Table 3: Comparison of HPLC Method Parameters

ParameterMethod A (Fast Analysis)Method B (High Resolution)
Stationary Phase C18, 2.7 µm, 50 x 2.1 mmC18, 1.8 µm, 100 x 2.1 mm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20-80% B in 5 min20-80% B in 15 min
Flow Rate 0.5 mL/min0.3 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Rt 2-4 min5-10 min
Resolution GoodExcellent
Analysis Time ~7 min~20 min
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 3.

  • Injection and Data Acquisition: Inject 5-10 µL of the sample solution and record the chromatogram. The purity can be estimated by the relative peak area of the main component.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

In a typical electrospray ionization (ESI) mass spectrum, this compound (C₁₂H₈FNO) is expected to show a prominent protonated molecular ion [M+H]⁺.

Table 4: Expected Mass Spectrometry Peaks

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺202.0668202.1
[M+Na]⁺224.0487224.0
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde, the aromatic rings, and the carbon-fluorine bond.

Expected IR Absorption Bands

The presence of key functional groups can be confirmed by their characteristic absorption frequencies.

Table 5: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C=O (aldehyde)1690 - 1715Strong
C=C (aromatic)1450 - 1600Medium to Strong
C-F1100 - 1300Strong
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of a newly synthesized batch of this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Confirmation A Synthesized Product B IR Spectroscopy A->B Functional Group ID C Mass Spectrometry A->C Molecular Weight Confirmation D ¹H NMR C->D E ¹³C NMR D->E F HPLC Analysis E->F G Confirmed Structure & Purity F->G

Caption: Workflow for the comprehensive characterization of this compound.

HPLC_Method_Selection A Need for HPLC Analysis B Rapid Screening? A->B C Method A: Fast Analysis B->C Yes D Method B: High Resolution B->D No E Data Analysis C->E D->E

Caption: Decision tree for selecting an appropriate HPLC method.

References

comparing the efficacy of different synthetic routes to 6-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent palladium-catalyzed cross-coupling reactions for the synthesis of 6-(4-Fluorophenyl)nicotinaldehyde: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. The objective is to offer a comprehensive overview of these synthetic routes, supported by experimental data and detailed methodologies, to aid researchers in selecting the most efficacious pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Starting Materials 6-Halonicotinaldehyde (Cl, Br), (4-Fluorophenyl)boronic acid6-Halonicotinaldehyde (Br, I), (4-Fluorophenyl)tributylstannane6-Halonicotinaldehyde (Cl, Br), (4-Fluorophenyl)zinc halide
Catalyst System Pd(PPh₃)₄ / Base (e.g., K₂CO₃)Pd(PPh₃)₄Pd(dppf)Cl₂
Typical Solvent Toluene, DME/H₂OTHF, TolueneTHF
Reaction Temperature 85-110 °C80-110 °CRoom Temperature to 65 °C
Estimated Yield 80-90%70-85%~80%
Key Advantages Readily available and stable boronic acids; environmentally benign byproducts.Tolerant to a wide range of functional groups; organostannanes are stable to air and moisture.High reactivity of organozinc reagents allowing for milder reaction conditions.
Key Disadvantages Base is required, which may not be suitable for base-sensitive substrates.Toxicity of organotin reagents and byproducts.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the synthesis of analogous 6-arylpurines and other arylnicotinaldehydes.[1]

Materials:

  • 6-Bromonicotinaldehyde

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromonicotinaldehyde (1.0 equiv.), (4-fluorophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Stille Coupling

This protocol is a general procedure adapted from known Stille coupling reactions.[2]

Materials:

  • 6-Bromonicotinaldehyde

  • (4-Fluorophenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromonicotinaldehyde (1.0 equiv.) and (4-fluorophenyl)tributylstannane (1.1 equiv.) in anhydrous DMF.

  • Degas the solution with a stream of argon or nitrogen for 10-15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Negishi Coupling

This protocol is based on a general method for the Negishi coupling of heterocyclic halides.[3][4]

Materials:

  • 6-Chloronicotinaldehyde

  • (4-Fluorophenyl)zinc chloride solution (prepared in situ or from a commercial source)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-chloronicotinaldehyde (1.0 equiv.) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.) in anhydrous THF.

  • To this solution, add the (4-fluorophenyl)zinc chloride solution (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-65 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain this compound.

Visualization of Synthetic Strategies

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling S_Start 6-Halonicotinaldehyde + (4-Fluorophenyl)boronic acid S_React Pd(PPh3)4, Base Toluene/H2O, 85-110°C S_Start->S_React S_End This compound S_React->S_End St_Start 6-Halonicotinaldehyde + (4-Fluorophenyl)tributylstannane St_React Pd(PPh3)4 THF, 80-110°C St_Start->St_React St_End This compound St_React->St_End N_Start 6-Halonicotinaldehyde + (4-Fluorophenyl)zinc chloride N_React Pd(dppf)Cl2 THF, RT-65°C N_Start->N_React N_End This compound N_React->N_End

References

A Comparative Spectroscopic Analysis of 6-(4-Fluorophenyl)nicotinaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 6-(4-Fluorophenyl)nicotinaldehyde and its key analogs. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual workflows.

This publication aims to serve as a valuable resource for the scientific community by presenting a comparative analysis of the spectroscopic data for this compound and its structurally related analogs: 6-phenylnicotinaldehyde, 6-(4-chlorophenyl)nicotinaldehyde, and 6-(4-bromophenyl)nicotinaldehyde. A thorough understanding of the spectroscopic properties of these compounds is crucial for their unambiguous identification, characterization, and for predicting their chemical behavior in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs. The data for the halogenated analogs allows for a systematic comparison of the electronic effects of the substituent on the chemical shifts and vibrational frequencies.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAldehyde H (s)Pyridine H (m)Phenyl H (m)
This compound (Predicted)~10.1~9.2 (d), ~8.4 (dd), ~8.0 (d)~8.2 (dd), ~7.3 (t)
6-Phenylnicotinaldehyde10.129.22 (d), 8.40 (dd), 8.05 (d)8.15 (m), 7.50 (m)
6-(4-Chlorophenyl)nicotinaldehyde (Predicted)~10.1~9.2 (d), ~8.4 (dd), ~8.0 (d)~8.1 (d), ~7.5 (d)
6-(4-Bromophenyl)nicotinaldehyde (Predicted)~10.1~9.2 (d), ~8.4 (dd), ~8.0 (d)~8.0 (d), ~7.7 (d)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=OPyridine CPhenyl C
This compound (Predicted)~192~162, 153, 138, 132, 121~165 (d), 134 (d), 130 (d), 116 (d)
6-Phenylnicotinaldehyde192.5161.8, 153.1, 137.8, 132.5, 120.9137.9, 129.8, 129.2, 127.3
6-(4-Chlorophenyl)nicotinaldehyde (Predicted)~192~161, 153, 138, 132, 121~137, 136, 129, 128
6-(4-Bromophenyl)nicotinaldehyde (Predicted)~192~161, 153, 138, 132, 121~137, 132, 129, 125

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(C=O)ν(C=C) aromaticν(C-H) aromaticν(C-X)
This compound (Predicted)~1705~1600, ~1500~3050~1230 (C-F)
6-Phenylnicotinaldehyde17081595, 14803060-
6-(4-Chlorophenyl)nicotinaldehyde (Predicted)~1705~1590, ~1480~3050~1090 (C-Cl)
6-(4-Bromophenyl)nicotinaldehyde (Predicted)~1705~1585, ~1475~3050~1070 (C-Br)

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Formula[M]+[M+H]+Key Fragments
This compoundC₁₂H₈FNO201.06202.07172, 144, 95
6-PhenylnicotinaldehydeC₁₂H₉NO183.07184.08154, 127, 77
6-(4-Chlorophenyl)nicotinaldehydeC₁₂H₈ClNO217.03218.04188, 152, 111
6-(4-Bromophenyl)nicotinaldehydeC₁₂H₈BrNO260.98/262.98261.99/263.99182, 152, 76

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard single-pulse sequence is used with 16-64 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with 1024-4096 scans, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.[1]

  • Data Processing: The raw Free Induction Decay (FID) data is subjected to Fourier transformation, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Parameters: The spectral range is typically 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16-32 scans are generally accumulated.[2]

  • Data Processing: The resulting interferogram is Fourier transformed to generate the IR spectrum, which is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an Electrospray Ionization (ESI) source is commonly used.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Temperature: 200-350 °C.[2]

  • Data Processing: The mass-to-charge ratios (m/z) of the detected ions are recorded to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its analogs.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Processing & Interpretation Compound Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution for NMR Pellet KBr Pellet Preparation Compound->Pellet for IR MS Mass Spectrometry (ESI-MS) Compound->MS Direct Infusion NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR) Pellet->IR Process_NMR FID Processing & Spectral Analysis NMR->Process_NMR Process_IR Interferogram FT & Peak Assignment IR->Process_IR Process_MS Mass Spectrum Analysis MS->Process_MS

References

The Enigmatic Biological Profile of 6-(4-Fluorophenyl)nicotinaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

AUSTIN, Texas – December 25, 2025 – In the dynamic landscape of drug discovery, novel chemical entities are continuously evaluated for their therapeutic potential. This guide provides a comparative analysis of the projected biological efficacy of 6-(4-Fluorophenyl)nicotinaldehyde against established compounds in key therapeutic areas. Due to a lack of direct experimental data on this compound, this comparison is based on the biological activities of structurally analogous compounds, including various nicotinaldehyde and fluorinated pyridine derivatives. The primary activities observed in these related compounds are anticancer and antifungal effects. This guide will therefore focus on these two potential applications, comparing the projected efficacy of this compound with that of standard-of-care agents in each field.

Projected Anticancer Efficacy: A Comparative Outlook

Substituted pyridine and nicotinaldehyde derivatives have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as the PI3K-Akt-mTOR pathway, or through the induction of apoptosis.[3][4]

To contextualize the potential of this compound, we compare the cytotoxic activities of its analogues against established chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is the primary metric for comparison.

Compound Class/DrugTest Compound/AnalogueCancer Cell LineIC50 (µM)Citation
Nicotinaldehyde Analogue Pyridine derivative 1HepG2 (Liver Cancer)~20-50[4]
Nicotinaldehyde Analogue Pyridine derivative 2HepG2 (Liver Cancer)~20-50[4]
Established Drug DoxorubicinMCF-7 (Breast Cancer)Not Specified[1]
Established Drug CisplatinA549 (Lung Cancer)Not Specified[5]

Note: The IC50 values for the pyridine derivatives are approximate as per the graphical representation in the cited source.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8]

Workflow for MTT Assay:

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add test compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, and established drugs are added to the wells in a range of concentrations.

  • Incubation: The plate is incubated for a period of 24 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[7]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: PI3K-Akt-mTOR Inhibition

Many pyridine derivatives exert their anticancer effects by targeting the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridine Derivative (e.g., this compound) Inhibitor->PI3K

Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway by pyridine derivatives.

Projected Antifungal Efficacy: A Comparative Outlook

The presence of a fluorine atom in a heterocyclic compound can significantly enhance its biological activity, including its antifungal properties. Fluorinated pyrazole aldehydes have demonstrated notable antifungal activity.[9] Therefore, it is plausible that this compound could exhibit similar effects.

The standard for in vitro antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[10]

Compound Class/DrugTest Compound/AnalogueFungal StrainMIC (µg/mL)Citation
Fluorinated Pyridine Analogue Nicotinamide derivative 16gCandida albicans SC53140.25[11][12]
Fluorinated Pyridine Analogue Nicotinamide derivative 16gFluconazole-resistant C. albicans0.125-1[11][12]
Established Drug FluconazoleCandida albicans SC53140.25[11]
Established Drug FluconazoleFluconazole-resistant C. albicans>64[11]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[13][14]

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow start Prepare serial dilutions of antifungal agent inoculate Inoculate with standardized fungal suspension start->inoculate incubate Incubate (24-48h) inoculate->incubate read Visually or spectrophotometrically determine growth incubate->read end Identify MIC read->end

Caption: Workflow of the broth microdilution assay for determining the MIC.

Detailed Steps:

  • Serial Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal strain.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for 24 to 48 hours.

  • Growth Assessment: The wells are examined for visible signs of fungal growth. The MIC is the lowest concentration of the antifungal agent that prevents visible growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A common mechanism of action for azole antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][15][16][17][18] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

Ergosterol_Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol converts Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Azole Antifungal (Potential mechanism for This compound) Inhibitor->Lanosterol_Demethylase

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently unavailable, the analysis of structurally related compounds provides a strong rationale for investigating its potential as both an anticancer and an antifungal agent. The presence of the fluorophenyl and nicotinaldehyde moieties suggests that this compound could interact with key biological targets implicated in cancer and fungal pathogenesis. Further in-depth studies, following the outlined experimental protocols, are warranted to elucidate the precise biological activities and mechanisms of action of this compound and to determine its therapeutic potential in comparison to established drugs.

References

A Comparative Cross-Validation of 6-(4-Fluorophenyl)nicotinaldehyde and Structurally Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 6-(4-Fluorophenyl)nicotinaldehyde and its structural analogs. Due to a lack of publicly available experimental data for this compound, this document leverages data from closely related substituted pyridine and nicotinaldehyde derivatives to provide a cross-validated performance comparison. The experimental protocols and resulting data from these analogous compounds offer valuable insights into the potential efficacy and mechanisms of action for this class of molecules.

Comparative Analysis of Biological Activity

The biological activities of nicotinaldehyde derivatives and related compounds are diverse, with reported effects ranging from anticancer to antimicrobial. The following tables summarize the in vitro cytotoxicity and antifungal activity of various substituted pyridine and nicotinamide compounds, which serve as a basis for estimating the potential performance of this compound.

Table 1: In Vitro Cytotoxicity of Substituted Nicotinamide and Aldehyde Derivatives

Compound DesignationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound D-1 (Nicotinamide Derivative)HCT-1163.08Sorafenib7.28[1]
Compound D-1 (Nicotinamide Derivative)HepG-24.09Sorafenib5.28[1]
Compound A-1 (Nicotinamide Derivative)HCT-11619.6Sorafenib7.28[1]
Compound A-1 (Nicotinamide Derivative)HepG-215.9Sorafenib5.28[1]
Aldehyde 24SF-295 (Glioblastoma)>5Doxorubicin0.36[2]
Aldehyde 26OVCAR-8 (Ovary)>5Doxorubicin0.45[2]
Aldehyde 48HCT-116 (Colon)>5Doxorubicin0.44[2]
Aldehyde 49SF-295 (Glioblastoma)>5Doxorubicin0.36[2]

Table 2: Antifungal Activity of Substituted Pyridine Derivatives

Compound DesignationFungal StrainInhibition (%) at 100 µg/mLReference CompoundInhibition (%) at 100 µg/mL
Compound 6aGibberella zeae>50Carboxin<50[3]
Compound 6bGibberella zeae>50Boscalid<50[3]
Compound 6cGibberella zeae>50--
6-phenylnicotinohydrazide 8bMycobacterium tuberculosisMIC = 3.90 µg/mL--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data, providing a framework for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Cell culture medium

  • Test compounds and vehicle control

  • 96-well plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Antifungal Activity Assay

This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds and solvent control (e.g., DMSO)

  • Fungal strains

  • Sterile petri dishes

  • Incubator

Procedure:

  • Incorporate the test compounds at a specific concentration (e.g., 50 µg/mL) into the molten PDA medium.

  • Pour the medium into sterile petri dishes.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

  • Measure the diameter of the fungal colony.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treatment group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its biological evaluation.

NAD_Biosynthesis_Pathway cluster_precursors NAD+ Precursors cluster_pathways Biosynthetic Pathways cluster_core Core Metabolism cluster_consumers NAD+ Consuming Enzymes Tryptophan Tryptophan De_Novo_Pathway De Novo Pathway Tryptophan->De_Novo_Pathway Nicotinamide Nicotinamide (NAM) Salvage_Pathway Salvage Pathway Nicotinamide->Salvage_Pathway Nicotinic_Acid Nicotinic Acid (NA) Preiss_Handler_Pathway Preiss-Handler Pathway Nicotinic_Acid->Preiss_Handler_Pathway 6_FP_Nicotinaldehyde This compound (Hypothesized Precursor) 6_FP_Nicotinaldehyde->Preiss_Handler_Pathway Potential Inhibition/Modulation NAD_plus NAD+ De_Novo_Pathway->NAD_plus Salvage_Pathway->NAD_plus Preiss_Handler_Pathway->NAD_plus PARPs PARPs NAD_plus->PARPs Sirtuins Sirtuins NAD_plus->Sirtuins cADPR_Synthetases cADPR Synthetases NAD_plus->cADPR_Synthetases

Caption: Hypothesized modulation of the NAD+ biosynthesis and consumption pathway by this compound.

Experimental_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening (Cytotoxicity, Antimicrobial Assays) start->in_vitro pathway_analysis Mechanism of Action Studies (e.g., NAD+ Pathway Analysis) in_vitro->pathway_analysis in_vivo In Vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo end Preclinical Candidate in_vivo->end

Caption: General experimental workflow for the preclinical evaluation of this compound.

References

head-to-head comparison of fluorinated and non-fluorinated nicotinadehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of a fluorinated nicotinamide analog, 2-fluoronicotinamide, and its non-fluorinated parent compound, nicotinamide. By examining their physicochemical properties, biological activities, and pharmacokinetic profiles, this document aims to provide a clear perspective on the impact of fluorination on this important pharmacophore.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for nicotinamide and 2-fluoronicotinamide, facilitating a direct comparison of their fundamental properties and biological activities.

Table 1: Physicochemical Properties

PropertyNicotinamide2-Fluoronicotinamide
Molecular Formula C₆H₆N₂OC₆H₅FN₂O
Molecular Weight 122.12 g/mol [1][2]140.12 g/mol [3]
Melting Point 129.5 °C[1]120.9 - 122 °C[3]
Boiling Point 334 °C[1]287.9 ± 25.0 °C (Predicted)[3]
Water Solubility 50.1 g/L[4]Data Not Available
logP -0.45[4]1.1 (Predicted)[5]
pKa (Strongest Basic) 3.63[4]14.10 ± 0.50 (Predicted)[3]

Table 2: Biological Activity

Target/AssayNicotinamide2-Fluoronicotinamide
SIRT1 Inhibition (IC₅₀) ~50-100 µM (in vitro, substrate-dependent)[6][7][8]Data Not Available
NAMPT Inhibition (IC₅₀) Not an inhibitor; it is a substrateData Not Available
Cytotoxicity (IC₅₀) >100 µM (MCF-7, MDA-MB-231)[6]Data Not Available

Table 3: Pharmacokinetic Parameters (Human)

ParameterNicotinamide2-Fluoronicotinamide
Bioavailability High (Oral)Data Not Available
Half-life (t₁/₂) Dose-dependent; ~1.5 - 9.3 hoursData Not Available
Metabolism Methylation to N¹-methylnicotinamideData Not Available
Excretion RenalData Not Available

Experimental Protocols

To ensure the reproducibility of the findings that would underpin a direct comparative study, detailed experimental methodologies are crucial. Below are standardized protocols for key assays relevant to the evaluation of nicotinamide analogs.

SIRT1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the deacetylase activity of SIRT1 by measuring the fluorescence generated from a deacetylated substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate

  • NAD⁺ solution

  • SIRT1 assay buffer

  • Developer solution

  • Test compounds (Nicotinamide and 2-Fluoronicotinamide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic)

This assay measures the activity of nicotinamide phosphoribosyltransferase (NAMPT) by quantifying the production of NAD⁺ through a series of coupled enzymatic reactions that result in a fluorescent product.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP solution

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In the microplate wells, combine the NAMPT enzyme, nicotinamide, PRPP, and ATP.

  • Add the test compounds to the appropriate wells. Include positive and negative controls.

  • Incubate to allow the formation of nicotinamide mononucleotide (NMN).

  • Add NMNAT, ADH, and ethanol to initiate the coupled reactions, leading to the conversion of NAD⁺ to NADH.

  • Measure the fluorescence of NADH (e.g., excitation at ~340 nm and emission at ~460 nm).

  • Determine the IC₅₀ values as described for the SIRT1 assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

NAD_Salvage_Pathway cluster_cell Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Co-substrate PARP PARP NAD->PARP Co-substrate NAMPT->NMN Catalyzes NMNAT->NAD Catalyzes SIRT1->NAM Product Deacetylated_Protein Deacetylated Protein SIRT1->Deacetylated_Protein PARP->NAM Product Acetylated_Protein Acetylated Protein Acetylated_Protein->SIRT1

NAD+ Salvage Pathway involving NAMPT and SIRT1.

SIRT1_Deacetylation SIRT1 SIRT1 Nicotinamide Nicotinamide SIRT1->Nicotinamide Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate O_Acetyl_ADP_Ribose 2'-O-acetyl-ADP-ribose SIRT1->O_Acetyl_ADP_Ribose Acetylated_Substrate Acetylated Substrate (e.g., p53, PGC-1α) Acetylated_Substrate->SIRT1 NAD NAD+ NAD->SIRT1 Nicotinamide->Inhibition Inhibition->SIRT1

SIRT1-mediated deacetylation and feedback inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies SIRT1_Assay SIRT1 Activity Assay NAMPT_Assay NAMPT Inhibition Assay Cell_Culture Cell Culture (e.g., HeLa, HepG2) Compound_Treatment Compound Treatment (Fluorinated vs. Non-fluorinated) Cell_Culture->Compound_Treatment MTT_Assay MTT Cytotoxicity Assay Compound_Treatment->MTT_Assay Animal_Model Animal Model PK_Study Pharmacokinetic Analysis Animal_Model->PK_Study

General experimental workflow for compound comparison.

Discussion and Conclusion

The strategic placement of a fluorine atom on the nicotinamide scaffold, as in 2-fluoronicotinamide, is predicted to alter its physicochemical properties, most notably increasing its lipophilicity (logP)[5]. This modification can have profound effects on a molecule's ability to cross cellular membranes, its metabolic stability, and its interaction with biological targets.

While comprehensive experimental data for 2-fluoronicotinamide is currently limited, the established biological activities of nicotinamide provide a crucial baseline for comparison. Nicotinamide is a known inhibitor of SIRT1, a key regulator of cellular metabolism and stress responses, and it serves as the primary substrate for NAMPT in the NAD⁺ salvage pathway[6]. The introduction of fluorine could potentially modulate these interactions, either enhancing or diminishing its inhibitory potency or its suitability as an enzyme substrate.

The lack of extensive biological and pharmacokinetic data for 2-fluoronicotinamide underscores a significant knowledge gap. The experimental protocols provided in this guide offer a clear roadmap for future studies to directly compare these two compounds. Such research is essential to elucidate the structure-activity relationships and to determine if fluorination offers a tangible advantage in the development of novel therapeutics targeting pathways involving nicotinamide metabolism.

References

Analytical Validation of 6-(4-Fluorophenyl)nicotinaldehyde: A Comparative Guide to Purity and Identity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical validation of pharmaceutical intermediates is a cornerstone of drug development, ensuring the purity, identity, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-(4-Fluorophenyl)nicotinaldehyde, a key building block in the synthesis of various therapeutic agents. The data and protocols presented herein offer a framework for establishing the integrity of this and structurally similar compounds.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate assessment of purity and identity. The following table summarizes the key performance metrics of commonly employed methods for the analysis of aromatic aldehydes and pyridine derivatives, providing a basis for comparison.

Analytical TechniqueParameterPerformance Characteristics for this compound AnalysisTypical Acceptance Criteria (as per ICH Guidelines)
High-Performance Liquid Chromatography (HPLC) Purity (Assay) & Impurity ProfilingHigh resolution and sensitivity for separating the main compound from related substances and degradation products.[1]Assay: 98.0% - 102.0%; Impurities: Reporting Threshold ≤ 0.05%, Identification Threshold ≤ 0.10%
LinearityExcellent linearity (r² > 0.999) over a concentration range of 80-120% of the nominal concentration for assay.[2]r² ≥ 0.99
AccuracyHigh recovery rates (typically 98-102%) when spiking with known amounts of impurities.[3]Recovery within 98.0% - 102.0%
Precision (Repeatability & Intermediate)Low Relative Standard Deviation (RSD) < 2% for multiple injections and analyses on different days.[3][4]RSD ≤ 2%
Gas Chromatography-Mass Spectrometry (GC-MS) Identity & Volatile ImpuritiesProvides definitive identification based on mass spectrum and fragmentation patterns.[5] Suitable for detecting volatile organic impurities.[6]Match with reference standard mass spectrum; detection of specified volatile impurities.
SpecificityHigh specificity due to the combination of chromatographic separation and mass spectrometric detection.[7]No interference from matrix or other components at the retention time of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Identity & Structure Elucidation¹H and ¹³C NMR provide unambiguous confirmation of the chemical structure by analyzing chemical shifts, coupling constants, and integrations.[8][9]Conformation of the expected chemical structure, consistent with the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy IdentityProvides a characteristic fingerprint based on the vibrational frequencies of functional groups (e.g., C=O of the aldehyde, C-F, aromatic rings).[10][11]Correlation of the sample spectrum with the reference standard spectrum.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to quantify the purity of this compound and to detect and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically effective for separating aromatic compounds.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for aromatic compounds).[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of the compound and identifying any volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for the analysis of fluorinated aromatic compounds.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of components. For example, start at a lower temperature and ramp up to a higher temperature to elute the analyte.[6]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the molecular weight of the compound and its expected fragments.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and arrangement of atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H and ¹³C spectra are analyzed to confirm the structure of this compound.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

  • Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. For this compound, characteristic peaks would be expected for the aldehyde C=O stretch, C-H stretches of the aromatic rings and the aldehyde, C-F stretch, and C=C and C=N vibrations of the pyridine and phenyl rings.

Mandatory Visualization: Analytical Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive analytical validation of this compound, from initial sample receipt to final purity and identity confirmation.

Analytical_Validation_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Purity Assessment cluster_2 Identity Confirmation cluster_3 Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis (Purity, Impurity Profile) Preparation->HPLC GCMS GC-MS Analysis (Molecular Weight, Fragmentation) Preparation->GCMS NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) Preparation->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Preparation->FTIR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Validation Report (Purity & Identity Confirmation) Data_Analysis->Report Final_Approval Final Approval Report->Final_Approval

Caption: Workflow for the analytical validation of this compound.

References

Safety Operating Guide

Proper Disposal of 6-(4-Fluorophenyl)nicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-(4-Fluorophenyl)nicotinaldehyde as hazardous waste. Do not dispose of this compound down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. This compound belongs to the class of halogenated aromatic aldehydes and requires specific handling procedures.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Required PPE:

PPE CategorySpecification
Gloves Chemical-resistant gloves, such as nitrile rubber.[1]
Eye Protection Safety glasses with side-shields or chemical goggles.[2]
Lab Coat A standard laboratory coat should be worn to protect skin and clothing.[1]
Respiratory All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][3][4]
Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through an approved hazardous waste management program, typically managed by your institution's Environmental Health and Safety (EHS) office.[2]

Step 1: Segregation of Waste

  • Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [3][4]

  • Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2] This is because halogenated compounds often require specific disposal treatments.[5]

Step 2: Waste Container and Labeling

  • Use a designated, compatible, and leak-proof container for collecting the waste.[3][6] The container must have a secure, threaded cap.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3]

  • Ensure the label also indicates any known hazards (e.g., "Irritant," "Toxic") and the approximate quantity of the waste.[2]

Step 3: Storage of Waste

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.[2]

  • This area should be well-ventilated, such as in a designated cabinet under a fume hood.[7]

  • Keep the container away from incompatible materials, heat, and sources of ignition.[8][9]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][3]

  • Follow all institutional procedures for waste disposal documentation and collection.

Experimental Workflow and Logic

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) or Equivalent Hazard Information A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Chemical Fume Hood C->D E Transfer Waste to a Designated 'Halogenated Organic Waste' Container D->E F Securely Cap the Container E->F G Label Container: 'Hazardous Waste' + Full Chemical Name F->G H Store in Designated, Secure Waste Accumulation Area G->H I Contact Institutional EHS Office for Waste Pickup H->I J Follow EHS Procedures for Documentation and Handover I->J

Caption: Workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Restrict access to the spill area.[10]

  • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2]

  • Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a designated hazardous waste container.[2]

  • Decontaminate the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[2]

  • All materials used for cleanup must be disposed of as hazardous waste.[2]

For Large Spills:

  • Evacuate the immediate area immediately.

  • Alert others and your laboratory supervisor.

  • Contact your institution's emergency response team or EHS office for assistance.[10]

By adhering to these procedures, researchers and laboratory professionals can manage the disposal of this compound safely and responsibly, fostering a culture of safety and environmental stewardship. Always prioritize safety and consult your institution's specific guidelines as the primary source of information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.